1,3-Dilaurin
説明
特性
IUPAC Name |
(3-dodecanoyloxy-2-hydroxypropyl) dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-23-25(28)24-32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVAEMGNHJQSMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060237 | |
| Record name | Glyceryl 1,3-dilaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(12:0/0:0/12:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0093028 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
539-93-5 | |
| Record name | 1,3-Dilaurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1,3-dilaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glyceryl 1,3-dilaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxypropane-1,3-diyl dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,3-DILAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D29X1BO64V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dilaurin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dilaurin, also known as glycerol 1,3-dilaurate, is a diacylglycerol composed of a glycerol backbone esterified with two lauric acid chains at the 1 and 3 positions. This molecule is of significant interest in various scientific and industrial fields, including food science, cosmetics, and pharmaceuticals, owing to its properties as an emulsifier and its potential biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological functions of this compound, tailored for a scientific audience.
Chemical Structure and Identification
This compound is a symmetrical diacylglycerol. The structure consists of a central glycerol molecule where the hydroxyl groups on carbons 1 and 3 are esterified with lauric acid, a 12-carbon saturated fatty acid. The hydroxyl group on the second carbon remains free.
// Nodes for the glycerol backbone C1 [label="CH₂"]; C2 [label="CH"]; C3 [label="CH₂"]; O2 [label="OH"];
// Nodes for the lauroyl chains O1 [label="O"]; C1_ester [label="C=O"]; chain1 [label="(CH₂)₁₀"]; CH3_1 [label="CH₃"];
O3 [label="O"]; C3_ester [label="C=O"]; chain2 [label="(CH₂)₁₀"]; CH3_2 [label="CH₃"];
// Edges for the glycerol backbone C1 -- C2 -- C3; C2 -- O2 [dir=none];
// Edges for the lauroyl chains C1 -- O1 [dir=none]; O1 -- C1_ester [dir=none]; C1_ester -- chain1 [dir=none]; chain1 -- CH3_1 [dir=none];
C3 -- O3 [dir=none]; O3 -- C3_ester [dir=none]; C3_ester -- chain2 [dir=none]; chain2 -- CH3_2 [dir=none]; } Figure 1: Chemical Structure of this compound
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (2-hydroxypropane-1,3-diyl) didodecanoate |
| Synonyms | 1,3-Dilauroylglycerol, Glycerol 1,3-dilaurate, α,α'-Dilaurin |
| CAS Number | 539-93-5[1][2] |
| Molecular Formula | C₂₇H₅₂O₅[1][2] |
| Molecular Weight | 456.7 g/mol [3] |
| InChI Key | KUVAEMGNHJQSMH-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCCCC |
Physicochemical Properties
This compound is a white, waxy solid at room temperature. It is insoluble in water but soluble in organic solvents such as ethanol and chloroform.[1][2]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | White, waxy solid | [1][2] |
| Melting Point | Data not available for pure this compound. A related compound, glycerol 1,3-didodecanoate 2-decanoate, has a melting point of 38.5 °C. | |
| Boiling Point | Data not available | |
| Solubility | Insoluble in water; Soluble in ethanol and chloroform | [1][2] |
Spectral Data
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Chemical Shift (ppm) | Multiplicity |
| -CH₂- (glycerol, C1, C3) | ~4.15 | dd |
| -CH- (glycerol, C2) | ~4.05 | m |
| -OH (glycerol, C2) | Variable | s (broad) |
| -CH₂- (lauroyl, α to C=O) | ~2.32 | t |
| -CH₂- (lauroyl, β to C=O) | ~1.62 | quint |
| -(CH₂)₈- (lauroyl) | ~1.25 | m |
| -CH₃ (lauroyl) | ~0.88 | t |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C=O (ester) | ~173.5 |
| -CH-OH (glycerol, C2) | ~68.8 |
| -CH₂-O- (glycerol, C1, C3) | ~65.2 |
| -CH₂- (lauroyl, α to C=O) | ~34.2 |
| -CH₂- (lauroyl) | ~31.9, 29.6, 29.4, 29.3, 29.1, 24.9, 22.7 |
| -CH₃ (lauroyl) | ~14.1 |
Table 5: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3450 (broad) | O-H stretch (hydroxyl) |
| ~2920, ~2850 | C-H stretch (alkane) |
| ~1735 | C=O stretch (ester) |
| ~1160 | C-O stretch (ester) |
Experimental Protocols
Enzymatic Synthesis of this compound
A common and efficient method for the synthesis of 1,3-diacylglycerols is through enzyme-catalyzed esterification.
Methodology:
-
Reactants: Glycerol and lauric acid (in a 1:2 molar ratio) are mixed.
-
Enzyme: An immobilized 1,3-specific lipase, such as Lipozyme RM IM, is added to the mixture.
-
Reaction Conditions: The reaction is typically carried out in a solvent-free system under vacuum to remove the water produced during esterification, which drives the reaction to completion. The temperature is maintained between 50-60°C.
-
Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Purification: After the reaction, the crude product is purified. This often involves dissolving the mixture in a suitable organic solvent and removing the enzyme by filtration. The filtrate is then subjected to column chromatography on silica gel to separate the desired this compound from mono- and trilaurin, as well as unreacted starting materials.
Biological Activities and Signaling Pathways
Inhibition of Pancreatic Lipase
Diacylglycerols, including this compound, are known to be inhibitors of pancreatic lipase, the primary enzyme responsible for the digestion of dietary fats. By inhibiting this enzyme, the absorption of fats from the intestine is reduced, which has potential therapeutic applications in the management of obesity. The inhibitory mechanism is believed to involve the binding of the diacylglycerol to the active site of the lipase, preventing the binding of its natural substrate, triacylglycerols.
Antibacterial Activity
This compound has demonstrated antibacterial properties. While the precise signaling pathways are still under investigation, a proposed mechanism involves the disruption of the bacterial cell membrane. As an amphipathic molecule, this compound can insert into the lipid bilayer of the bacterial membrane, leading to increased permeability, loss of essential ions and metabolites, and ultimately, cell death. Furthermore, recent studies suggest that diacylglycerols may play a role in signaling pathways that lead to antibacterial autophagy in host cells, providing an additional mechanism for clearing intracellular bacteria.[4][5]
Conclusion
This compound is a well-defined diacylglycerol with established physical properties and a clear chemical structure. Its synthesis can be efficiently achieved through enzymatic methods. The biological activities of this compound, particularly its roles as a pancreatic lipase inhibitor and an antibacterial agent, make it a molecule of considerable interest for further research and development in the pharmaceutical and food industries. Future studies should focus on elucidating the precise molecular mechanisms underlying its biological effects and exploring its full therapeutic potential.
References
- 1. Diacylglycerol kinase ζ regulates microbial recognition and host resistance to Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 539-93-5: this compound | CymitQuimica [cymitquimica.com]
- 3. GSRS [precision.fda.gov]
- 4. A diacylglycerol-dependent signaling pathway contributes to regulation of anti-bacterial autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A role for diacylglycerol in antibacterial autophagy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of Glycerol 1,3-didodecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of Glycerol 1,3-didodecanoate. The information is curated for researchers, scientists, and professionals in drug development who require precise data for formulation, characterization, and analysis.
Core Physical and Chemical Properties
Glycerol 1,3-didodecanoate, also known by its common name 1,3-Dilaurin, is a diglyceride consisting of a glycerol backbone with two lauric acid chains esterified at the 1 and 3 positions.[1] It is a white, waxy solid at room temperature.[1]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of Glycerol 1,3-didodecanoate.
| Property | Value | Source(s) |
| IUPAC Name | (3-dodecanoyloxy-2-hydroxypropyl) dodecanoate | [2][3] |
| Synonyms | This compound, 1,3-Dilauroylglycerol, Glycerol 1,3-dilaurate, α,α'-Dilaurin | [1][4][5] |
| CAS Number | 539-93-5 | [4][6][7][8] |
| Molecular Formula | C₂₇H₅₂O₅ | [1][3][4] |
| Molecular Weight | 456.7 g/mol | [6][7] |
| Melting Point | 58-59 °C | [4][6][7][8] |
| Boiling Point (Predicted) | 539.9 ± 17.0 °C at 760 mmHg | [4][6] |
| Density (Predicted) | 0.953 ± 0.06 g/cm³ | [4][6] |
| Appearance | White, waxy solid | [1][4] |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, chloroform, DMSO, and dimethyl formamide. | [1][9] |
Experimental Protocols
Detailed methodologies for determining the key physical characteristics of Glycerol 1,3-didodecanoate are outlined below. These protocols are based on standard laboratory practices for lipid analysis.
Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point of Glycerol 1,3-didodecanoate using a capillary melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the Glycerol 1,3-didodecanoate sample is pure and dry. If necessary, finely powder a small amount of the solid using a mortar and pestle.
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into a column of 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point (around 58-59°C).
-
Observation: Reduce the heating rate to 1-2°C per minute. Carefully observe the sample through the magnifying lens.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The range between these two temperatures is the melting point range. For a pure substance, this range should be narrow.[10][11]
Determination of Solubility (Qualitative and Semi-Quantitative)
This protocol outlines a method for assessing the solubility of Glycerol 1,3-didodecanoate in various solvents.
Materials:
-
Glycerol 1,3-didodecanoate
-
A selection of solvents (e.g., water, ethanol, chloroform, dimethyl sulfoxide)
-
Test tubes with stoppers
-
Vortex mixer
-
Water bath (optional, for temperature control)
Procedure:
-
Sample Preparation: Weigh a specific amount of Glycerol 1,3-didodecanoate (e.g., 10 mg) and place it into a series of clean, dry test tubes.
-
Solvent Addition: Add a measured volume of each solvent (e.g., 1 mL) to the respective test tubes.
-
Mixing: Tightly stopper the test tubes and vortex them for a set period (e.g., 2 minutes) to facilitate dissolution.
-
Observation: After mixing, visually inspect the tubes for any undissolved solid. If the solid has completely disappeared, the substance is considered soluble in that solvent at that concentration.
-
Equilibration: For a more thorough assessment, the samples can be left to equilibrate for a longer period (e.g., 24 hours), with intermittent shaking. This is particularly useful for substances that dissolve slowly.
-
Semi-Quantitative Analysis: To determine an approximate solubility, incremental amounts of the solute can be added to a fixed volume of solvent until saturation is reached (i.e., solid material remains undissolved after thorough mixing and equilibration).
Measurement of Density (Predicted)
The density of Glycerol 1,3-didodecanoate is currently based on predictive models. Experimental determination would typically follow a protocol such as the one outlined below using an oscillating U-tube density meter.
Apparatus:
-
Digital density meter (oscillating U-tube type)
-
Syringe for sample injection
-
Thermostatic bath to control temperature
Procedure:
-
Calibration: Calibrate the density meter according to the manufacturer's instructions using certified reference standards (e.g., dry air and pure water).
-
Sample Preparation: The sample of Glycerol 1,3-didodecanoate must be in a liquid state. Therefore, it needs to be heated to a temperature above its melting point (e.g., 65-70°C) and maintained at this temperature in a thermostatic bath.
-
Sample Injection: Carefully inject the molten sample into the measuring cell of the density meter using a pre-warmed syringe, ensuring no air bubbles are introduced.
-
Measurement: Allow the reading to stabilize. The instrument measures the oscillation period of the U-tube containing the sample and calculates the density based on the calibration.
-
Cleaning: Thoroughly clean the measuring cell with appropriate solvents after the measurement.
Logical Relationships of Physical Characteristics
The following diagram illustrates the hierarchical organization of the physical characteristics of Glycerol 1,3-didodecanoate.
Caption: Hierarchical organization of the physical properties of Glycerol 1,3-didodecanoate.
References
- 1. CAS 539-93-5: this compound | CymitQuimica [cymitquimica.com]
- 2. westlab.com [westlab.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 539-93-5[Α,α'-Dilaurin]- Acmec Biochemical [acmec.com.cn]
- 6. chembk.com [chembk.com]
- 7. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 8. D808252 this compound Glycerol CAS:539-93-5 , 96.0%(GC)-Nanjing Pars Biochem CO.,Ltd [pariselements.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
1,3-Dilauroylglycerol: A Comprehensive Technical Guide
CAS Number: 539-93-5
Synonyms: 1,3-Dilaurin, Glycerol 1,3-dilaurate, (3-dodecanoyloxy-2-hydroxypropyl) dodecanoate, α,α'-Dilaurin
This technical guide provides an in-depth overview of 1,3-Dilauroylglycerol, a diacylglycerol of significant interest to researchers and professionals in drug development and the food and cosmetics industries. This document details its physicochemical properties, synthesis and purification protocols, and its biological role, with a focus on its distinction from its signaling-active isomer, 1,2-diacylglycerol.
Physicochemical Properties
1,3-Dilauroylglycerol is a white to slightly off-white crystalline powder at room temperature.[1] It is insoluble in water but soluble in organic solvents such as ethanol and chloroform.[1] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H52O5 | [2] |
| Molecular Weight | 456.7 g/mol | [2] |
| Melting Point | 58 ± 2 °C | [3] |
| Boiling Point | 539.9 °C at 760 mmHg | [3] |
| Density | 0.953 g/cm³ | [3] |
| Flash Point | 161.6 °C | [3] |
| Refractive Index | 1.463 | [3] |
Synthesis and Purification
The primary method for synthesizing 1,3-Dilauroylglycerol is through the enzymatic esterification of glycerol with lauric acid. This method is favored over chemical synthesis due to its high selectivity for the sn-1 and sn-3 positions of the glycerol backbone, minimizing the formation of the 1,2-isomer and triacylglycerols.
Experimental Protocol: Enzymatic Synthesis of 1,3-Dilauroylglycerol
This protocol describes a solvent-free enzymatic synthesis of 1,3-Dilauroylglycerol.
Materials:
-
Glycerol
-
Lauric acid
-
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM or Novozym 435)
-
Pear-shaped flask
-
Water bath
-
Vacuum pump
Procedure:
-
Combine glycerol and lauric acid in a 1:2 molar ratio in a pear-shaped flask.
-
Add the immobilized lipase, typically at a concentration of 5% (w/w) of the total reactants.
-
Heat the mixture to 50°C in a water bath with constant stirring.
-
Apply a vacuum (e.g., 4 mm Hg) to the flask to remove the water produced during the esterification reaction, which drives the equilibrium towards product formation.
-
Allow the reaction to proceed for 3-6 hours. The reaction progress can be monitored by analyzing aliquots using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the enzyme is removed by filtration.
Purification Protocol:
The crude product, containing 1,3-Dilauroylglycerol, unreacted starting materials, monoglycerides, and some 1,2-diacylglycerol and triacylglycerol byproducts, can be purified using the following methods:
-
Molecular Distillation: This technique is effective for removing volatile impurities like free fatty acids and monoglycerides at elevated temperatures and high vacuum.
-
Crystallization: The crude product can be dissolved in a suitable organic solvent (e.g., a mixture of n-hexane and ethyl acetate) at an elevated temperature, followed by cooling to induce crystallization of the 1,3-Dilauroylglycerol. The purified crystals can then be collected by filtration.
The following diagram illustrates the general workflow for the synthesis and purification of 1,3-Dilauroylglycerol.
Biological Role and Signaling
A critical distinction exists between 1,3-diacylglycerols and their isomers, 1,2-diacylglycerols, in terms of their biological function.
1,2-Diacylglycerols as Second Messengers: sn-1,2-Diacylglycerols are well-established second messengers in cellular signaling. They are produced at the cell membrane through the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). The specific stereochemistry of sn-1,2-diacylglycerols allows them to bind to and activate Protein Kinase C (PKC) isoforms, which in turn phosphorylate a multitude of downstream targets, regulating processes such as cell growth, differentiation, and apoptosis.
1,3-Diacylglycerols as Metabolic Intermediates: In contrast, 1,3-diacylglycerols are not physiological activators of PKC. Their primary role is as intermediates in the biosynthesis and breakdown of triacylglycerols (TAGs), the main form of energy storage in cells. They are formed during the hydrolysis of TAGs by lipases and can be further acylated to form TAGs or hydrolyzed to monoacylglycerols and free fatty acids.
The metabolic pathway involving 1,3-Dilauroylglycerol is depicted in the diagram below.
While direct signaling roles for 1,3-diacylglycerols are not prominent, some studies suggest potential antimicrobial properties for certain diacylglycerols and related compounds, which may be an area for further investigation.
Analytical Methods
The quantification and characterization of 1,3-Dilauroylglycerol can be achieved through various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for separating and quantifying diacylglycerol isomers.
-
Gas Chromatography (GC): Following derivatization, GC can be used to analyze the fatty acid composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to differentiate between 1,2- and 1,3-diacylglycerol isomers based on the chemical shifts of the glycerol backbone protons and carbons.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides high sensitivity and specificity for the identification and quantification of different diacylglycerol species.
This guide provides a foundational understanding of 1,3-Dilauroylglycerol for researchers and professionals. The provided protocols and data can serve as a starting point for further investigation and application of this versatile molecule.
References
Solubility of 1,3-Dilaurin in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,3-Dilaurin, a diacylglycerol of significant interest in the pharmaceutical, cosmetic, and food industries. This document compiles available solubility data, details common experimental protocols for solubility determination, and presents visual workflows to aid in understanding the principles of lipid solubility.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, data for closely related diacylglycerols and qualitative information provide valuable insights into its solubility profile. This compound is generally characterized as a white, waxy solid that is insoluble in water but soluble in organic solvents such as ethanol and chloroform.[1]
The following table summarizes the available quantitative and qualitative solubility information for this compound and analogous diacylglycerols. It is important to note that the solubility of lipids is significantly influenced by factors such as temperature, the specific isomeric form, and the purity of both the solute and the solvent.
| Compound | Solvent | Temperature | Solubility | Notes |
| This compound | Water | Ambient | Insoluble | Stated in multiple sources.[1] |
| Ethanol | Ambient | Soluble | Qualitative assessment.[1] | |
| Chloroform | Ambient | Soluble | Qualitative assessment.[1] | |
| Hexane | Ambient | Expected to be soluble | As a neutral lipid, it is expected to be soluble in nonpolar solvents. | |
| Dilauroyl-rac-glycerol | Dimethylformamide (DMF) | Ambient | 20 mg/mL | This is a racemic mixture of dilauroylglycerols, not exclusively the 1,3-isomer. |
| (racemic mixture) | Ethanol | Ambient | 1 mg/mL | This is a racemic mixture of dilauroylglycerols, not exclusively the 1,3-isomer. |
| 1,3-Dioctanoyl glycerol | Ethanol | Ambient | ~10 mg/mL | A diacylglycerol with shorter fatty acid chains (C8) than this compound (C12).[2] |
| Chloroform | Ambient | ~10 mg/mL | A diacylglycerol with shorter fatty acid chains (C8) than this compound (C12).[2] | |
| Dimethyl sulfoxide (DMSO) | Ambient | ~1 mg/mL | A diacylglycerol with shorter fatty acid chains (C8) than this compound (C12).[2] | |
| Dimethylformamide (DMF) | Ambient | ~30 mg/mL | A diacylglycerol with shorter fatty acid chains (C8) than this compound (C12).[2] |
Experimental Protocols for Solubility Determination
Several established methods are employed to determine the solubility of lipids like this compound in organic solvents. The choice of method often depends on the properties of the lipid and the solvent, as well as the desired accuracy and throughput.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.
Principle: An excess amount of the solid lipid is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. The concentration of the dissolved lipid in the supernatant is then determined analytically.
Detailed Methodology:
-
Preparation: Accurately weigh an excess amount of this compound and add it to a sealed, screw-cap vial containing a precise volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Place the vials in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours). The equilibration time should be sufficient to ensure that the concentration of the dissolved solute reaches a constant value. Preliminary experiments are often conducted to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to permit the undissolved solid to settle. Subsequently, withdraw an aliquot of the supernatant. To avoid aspirating solid particles, filtration through a solvent-compatible membrane filter (e.g., 0.22 µm PTFE) is essential.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) is commonly used for lipid analysis. A calibration curve prepared with known concentrations of this compound in the same solvent is used for quantification.
-
Data Reporting: The solubility is typically reported in units such as mg/mL, g/100g of solvent, or as a mole fraction at the specified temperature.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermal analysis technique that can be used to determine the solubility of a compound in a solid or semi-solid matrix by observing the melting behavior of the mixture.
Principle: When a solute dissolves in a solvent, it causes a depression in the melting point of the solvent. By preparing a series of mixtures with increasing concentrations of the solute and measuring their melting endotherms, the saturation solubility can be determined.
Detailed Methodology:
-
Sample Preparation: Prepare a series of physical mixtures of this compound and the solid/semi-solid organic solvent at various known weight ratios.
-
DSC Analysis: Accurately weigh a small amount (typically 5-10 mg) of each mixture into a DSC pan and seal it. Heat the samples in the DSC instrument at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the melting point of the solvent. An empty sealed pan is used as a reference.
-
Data Analysis: Record the melting endotherm for each sample. The peak of the endotherm corresponds to the melting point of the mixture. Plot the melting point of the mixtures as a function of the concentration of this compound. The point at which the melting point no longer decreases with increasing concentration indicates that the saturation solubility has been reached.
-
Solubility Determination: The concentration at this inflection point represents the solubility of this compound in that particular solvent at its melting point.
Hot-Stage Microscopy (HSM)
Hot-Stage Microscopy is a visual method that complements DSC and is particularly useful for observing the dissolution and crystallization behavior of a solute in a molten solvent.
Principle: A physical mixture of the solute and solvent is heated on a microscope stage, and the temperature at which the last crystals of the solute dissolve is visually determined.
Detailed Methodology:
-
Sample Preparation: Place a small amount of a physical mixture of this compound and the solvent onto a microscope slide and cover it with a coverslip.
-
Heating and Observation: Mount the slide on a hot stage attached to a polarized light microscope. Heat the sample at a controlled rate.
-
Endpoint Determination: Observe the sample as the temperature increases. The temperature at which the last crystals of this compound are observed to dissolve into the molten solvent is recorded as the saturation temperature for that specific concentration.
-
Solubility Curve: By repeating this process with mixtures of different known concentrations, a solubility-temperature curve can be constructed.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a lipid such as this compound using the isothermal shake-flask method.
Relationship Between Solvent Polarity and Diacylglycerol Solubility
The solubility of diacylglycerols like this compound is fundamentally governed by the principle of "like dissolves like." The polarity of the organic solvent plays a crucial role in its ability to dissolve these lipids.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in various fields. While comprehensive quantitative data remains sparse, qualitative assessments and data from analogous compounds indicate good solubility in nonpolar and some polar aprotic solvents, with potentially lower solubility in highly polar protic solvents. The selection of an appropriate solvent is crucial and should be guided by the principle of matching the polarity of the solvent with that of the diacylglycerol. For precise solubility determination, the isothermal shake-flask method is a reliable standard, while thermal analysis techniques like DSC and HSM offer valuable complementary information, especially for solid and semi-solid systems. Further research to generate a comprehensive, temperature-dependent solubility database for this compound in a wider range of pharmaceutically and industrially relevant organic solvents would be highly beneficial for formulation development and process optimization.
References
1,3-Dilaurin: A Technical Examination of Its Limited Antimicrobial Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dilaurin, a diacylglycerol composed of a glycerol backbone esterified with two lauric acid chains at the 1 and 3 positions, is a compound with applications in the food and cosmetic industries as an emulsifier.[1] While its constituent fatty acid, lauric acid, and the related monoglyceride, monolaurin, are well-documented for their broad-spectrum antimicrobial properties, research into the direct antimicrobial efficacy of this compound reveals a significantly different profile. This technical guide synthesizes the available scientific information, presenting a clear overview of this compound's chemical characteristics and a critical evaluation of its antimicrobial potential, supported by comparative data and detailed experimental methodologies.
Chemical and Physical Properties
This compound, also known as glycerol 1,3-dilaurate, is a waxy solid at room temperature. It is insoluble in water but soluble in organic solvents. Its amphiphilic nature, possessing both hydrophobic lauric acid chains and a hydrophilic glycerol head, underpins its function as an emulsifying agent.[1]
| Property | Value |
| Chemical Formula | C27H52O5 |
| Molecular Weight | 456.7 g/mol |
| Synonyms | 1,3-Dilauroylglycerol, Glycerol 1,3-didodecanoate |
| Appearance | Solid |
Antimicrobial Activity: A Comparative Analysis
Contrary to what might be expected based on its components, direct antimicrobial testing of this compound has shown it to be largely inactive against a range of microorganisms. A key study detailed in a patent on the antimicrobial use of fatty acids and their derivatives found this compound to be non-inhibitory (NI) against various bacteria.[2] This stands in stark contrast to 1-monolaurin, which exhibited high activity against the same organisms.[2]
Another study comparing the antimicrobial activities of lauric acid and its glycerides reinforces this finding, stating that this compound and trilaurin were less active than free lauric acid, with only the monoglyceride (monolaurin) demonstrating enhanced activity.[3]
Table 1: Comparative Antimicrobial Activity of Lauric Acid Derivatives
| Compound | Antimicrobial Activity | Reference |
| Lauric Acid | Active | [2][3] |
| 1-Monolaurin | Highly Active | [2][3] |
| This compound | Non-inhibitory | [2][3] |
| Trilaurin | Non-inhibitory | [2] |
This lack of activity suggests that the di-esterification of the glycerol backbone significantly diminishes the antimicrobial properties observed in the mono-esterified form.
Experimental Protocols for Antimicrobial Susceptibility Testing
To determine the antimicrobial efficacy of lipid compounds like this compound, standardized methods such as broth microdilution or agar dilution are employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Broth Microdilution Method for MIC Determination
This method would be a standard approach to quantify the antimicrobial activity (or lack thereof) of this compound.
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or DMSO) due to its insolubility in aqueous media.
-
Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Trypticase Soy Broth). This creates a gradient of decreasing concentrations of the test compound.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific cell density (typically 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) growth controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is read as the lowest concentration of this compound in which no visible microbial growth (turbidity) is observed.
The consistent finding of "Non-inhibitory" for this compound indicates that even at the highest concentrations tested, microbial growth was not impeded.[2]
Mechanism of Action (Context from Active Analogs)
While this compound itself does not exhibit significant antimicrobial activity, the proposed mechanism for its active analog, monolaurin, is instructive. The primary mode of action for antimicrobial lipids like monolaurin is the disruption of the microbial cell membrane.[1]
The amphiphilic nature of monolaurin allows it to integrate into the lipid bilayer of the bacterial cell membrane. This integration disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The specific structural arrangement of a single fatty acid chain on the glycerol backbone in monolaurin appears to be critical for this membrane-disrupting activity. The presence of two fatty acid chains in this compound may sterically hinder its ability to effectively intercalate into and disrupt the microbial membrane.
References
An In-depth Technical Guide to 1,3-Dilaurin as a Diacylglycerol Component
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dilaurin, a diacylglycerol (DAG) with applications in various scientific and industrial fields. The document covers its physicochemical properties, synthesis and purification protocols, and a critical evaluation of its role as a diacylglycerol component in cellular signaling and other potential therapeutic applications.
Introduction to this compound
This compound, also known as 1,3-dilauroylglycerol, is a diester composed of a glycerol backbone esterified with two lauric acid chains at the sn-1 and sn-3 positions.[1] It is a white, waxy solid at room temperature, insoluble in water but soluble in organic solvents like ethanol and chloroform.[1] Due to its structure, this compound possesses emulsifying properties, making it a valuable component in food, cosmetic, and pharmaceutical formulations.[1] It is generally recognized as safe and exhibits low toxicity.[1] While diacylglycerols are a well-known class of second messengers in cellular signaling, it is crucial to distinguish between different isomers, as the biological activity is highly specific.
Physicochemical and Structural Properties
This compound is an achiral molecule due to the identical fatty acid chains at the sn-1 and sn-3 positions.[2][3] Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₇H₅₂O₅ | [3][4][5] |
| Molecular Weight | 456.7 g/mol | [3][4][5] |
| CAS Number | 539-93-5 | [1] |
| Appearance | White, waxy solid | [1] |
| Solubility | Insoluble in water; Soluble in ethanol and chloroform | [1] |
| Purity (Commercial) | >99% | [5] |
| Synonyms | 1,3-Dilauroylglycerol, Glycerol 1,3-dilaurate, α,α′-Dilaurin | [1][3] |
Synthesis and Purification of this compound
The most common and efficient method for synthesizing this compound is through the enzymatic esterification of glycerol and lauric acid. This method offers high selectivity for the 1,3-positions, minimizing the formation of byproducts.[6]
The following table summarizes key quantitative data from studies on the enzymatic synthesis of this compound and other 1,3-diacylglycerols.
| Parameter | Condition / Value | Reference(s) |
| Enzyme | Lipozyme RM IM (immobilized lipase from Rhizomucor miehei) | [6][7] |
| Reactants | Lauric acid and glycerol (2:1 molar ratio) | [6] |
| Reaction Temperature | 50°C | [6][8] |
| Reaction Time | 3 hours | [6] |
| Enzyme Concentration | 5 wt% (based on total reactant weight) | [6] |
| Lauric Acid Conversion | 95.3% | [6][7] |
| This compound Content (Crude) | 80.3% | [6][7] |
| This compound Purity (Post-Purification) | 99.1% | [7] |
| Other 1,3-DAG Purity | 1,3-Dicaprylin (98.5%), 1,3-Dicaprin (99.2%), 1,3-Dipalmitin (99.5%), 1,3-Distearin (99.4%) | [7] |
This protocol describes a solvent-free method for the synthesis of this compound.
-
Reactant Preparation: In a 50 mL pear-shaped flask, combine 10 mmol of glycerol and 20 mmol of lauric acid.
-
Enzyme Addition: Add 5% by weight (relative to the total weight of glycerol and lauric acid) of immobilized lipase (e.g., Lipozyme RM IM).
-
Reaction Incubation:
-
Place the flask in a water bath maintained at 50°C.
-
Apply a vacuum of 4 mm Hg to the flask to remove the water produced during the esterification, which drives the reaction towards product formation.
-
Stir the reaction mixture for 3 hours.
-
-
Enzyme Removal: After the reaction is complete, filter the mixture to remove the immobilized lipase. If the product has solidified, add petroleum ether to facilitate filtration, and then evaporate the solvent.
References
- 1. CAS 539-93-5: this compound | CymitQuimica [cymitquimica.com]
- 2. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Buy this compound | 539-93-5 [smolecule.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Natural Occurrence of 1,3-Dilaurin in Oils and Fats: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dilaurin, a diacylglycerol (DAG) consisting of a glycerol backbone esterified with two lauric acid molecules at the sn-1 and sn-3 positions, is a lipid molecule of significant interest in the fields of food science, nutrition, and pharmaceuticals. Its specific isomeric structure imparts unique physicochemical and metabolic properties. While diacylglycerols are naturally present in vegetable oils and animal fats as intermediates in triacylglycerol biosynthesis and breakdown, the precise quantification of specific DAG isomers like this compound is not extensively documented in publicly available literature.
This technical guide provides a comprehensive overview of the inferred natural occurrence of this compound in lauric acid-rich oils, details established experimental protocols for the analysis of diacylglycerol isomers, and outlines the biosynthetic pathway for their formation. Given that lauric acid is the primary fatty acid in oils such as coconut and palm kernel oil, it is reasonable to infer that this compound is a significant component of the 1,3-diacylglycerol fraction in these oils.
Data Presentation: Quantitative Occurrence of Diacylglycerols and Lauric Acid in Select Oils
Direct quantitative data for this compound in natural oils is limited. However, the concentration of total diacylglycerols and the high proportion of lauric acid in certain oils suggest its likely presence.
Table 1: Total Diacylglycerol (DG) Content in Coconut Oil
| Oil Type | Total DGs (%) | 1,2-DG (% of Total DGs) | 1,3-DG (% of Total DGs) | Reference |
| Virgin Coconut Oil (VCO) | 1.55 | Not specified | Not specified | [1] |
| Refined, Bleached, Deodorized Coconut Oil (RCO) | 4.10 | Not specified | Not specified | [1] |
Note: While the specific fatty acid composition of the DG fractions was not detailed in the cited study, the high lauric acid content of coconut oil suggests a significant portion of these DGs would be dilaurins.
Table 2: Lauric Acid Content in Various Oils
| Oil Source | Lauric Acid (C12:0) Content (%) | Reference(s) |
| Coconut Oil | 45-53 | [2] |
| Palm Kernel Oil | 40.5-45.2 | [3][4] |
| Cuphea carthagenensis Oil | 81.4 | [5] |
| Cuphea epilobiifolia Oil | 67.9 | [5] |
| Babassu Oil | 50 | [6] |
Experimental Protocols
The accurate quantification of this compound requires robust analytical methodologies to separate it from other lipid classes and its isomers (1,2-dilaurin). High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
Protocol 1: Analysis of Diacylglycerol Isomers by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is adapted from established methods for the separation of diacylglycerol positional isomers.
1. Lipid Extraction:
-
A representative sample of the oil is dissolved in a suitable organic solvent mixture, such as chloroform/methanol (2:1, v/v).
-
The mixture is vortexed and then centrifuged to separate the lipid-containing organic phase.
-
The organic phase is collected and the solvent is evaporated under a stream of nitrogen.
-
The dried lipid extract is reconstituted in the mobile phase for HPLC analysis.
2. HPLC-ELSD Analysis:
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 100% acetonitrile is often effective for separating DAG isomers.[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at 25°C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Nitrogen Gas Pressure: 3.5 bar.
-
3. Quantification:
-
A calibration curve is generated using a certified reference standard of this compound at various concentrations.
-
The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.
-
The limit of detection (LOD) and limit of quantification (LOQ) for similar diacylglycerols have been reported in the range of 0.2-0.7 µg/mL and lower than 0.162 mg/ml, respectively.[7]
Protocol 2: Analysis of Fatty Acid Composition by Gas Chromatography-Flame Ionization Detection (GC-FID)
To infer the likely composition of the diacylglycerol fraction, the overall fatty acid profile of the oil is determined.
1. Saponification and Methylation:
-
The oil sample is saponified using a solution of sodium hydroxide in methanol.
-
The resulting fatty acid salts are then esterified to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.
2. GC-FID Analysis:
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector.
-
Column: A polar capillary column suitable for FAME analysis (e.g., a fused-silica capillary column like DB225).[3]
-
Carrier Gas: Nitrogen or Helium.
-
Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation. For example, an initial temperature of 160°C held for 2 minutes, then ramped to 230°C at 5°C/min and held for 20 minutes.[3]
-
Injector and Detector Temperature: Typically set at 250°C and 280°C, respectively.
3. Identification and Quantification:
-
FAMEs are identified by comparing their retention times with those of known standards.
-
Quantification is achieved by expressing the peak area of each FAME as a percentage of the total peak area.
Mandatory Visualization
Biosynthesis of 1,3-Diacylglycerols
1,3-diacylglycerols are intermediates in the de novo synthesis of triacylglycerols, a process known as the Kennedy pathway.
Caption: Biosynthesis of this compound via the Kennedy Pathway.
Experimental Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound in oils.
Conclusion
While direct quantification of this compound in natural oils and fats is not widely reported, its presence as a notable component of the diacylglycerol fraction in lauric acid-rich oils is strongly suggested by the available data on total diacylglycerol content and fatty acid composition. The analytical methods outlined in this guide provide a robust framework for researchers to accurately quantify this compound and other acylglycerol isomers, which is crucial for understanding their roles in food science, nutrition, and drug development. Further research focusing on the detailed lipidomic profiling of lauric oils is needed to provide more precise data on the natural occurrence of this compound.
References
- 1. CN113498808B - Coconut oil composition and preparation method and application thereof - Google Patents [patents.google.com]
- 2. virtualibiblioteka.lka.lt [virtualibiblioteka.lka.lt]
- 3. Detection and quantification of palmolein and palm kernel oil added as adulterant in coconut oil based on triacylglycerol profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Datapunk Opus 23: [datapunk.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Lauric acid - Wikipedia [en.wikipedia.org]
- 7. The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
1,3-Dilaurin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3-Dilaurin (also known as 1,3-dilauroylglycerol), a diglyceride with significant applications in the pharmaceutical, cosmetic, and food industries. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its biological activities, with a focus on its role in cellular signaling.
Core Properties of this compound
This compound is a diester formed from a glycerol backbone and two lauric acid chains attached at the 1 and 3 positions.[1] It is a white, waxy solid at room temperature.[1]
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₅₂O₅ | [1][2][3] |
| Molecular Weight | 456.7 g/mol | [4] |
| Physical State | Solid | [2][3] |
| Appearance | White, waxy solid | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and chloroform. | [1] |
| Purity (typical) | >99% | [2][3] |
Experimental Protocols
Synthesis of this compound
1. Enzymatic Synthesis via Direct Esterification
This method utilizes lipase to catalyze the esterification of glycerol with lauric acid in a solvent-free system. This approach is favored for its high selectivity and yield.
Materials:
-
Glycerol
-
Lauric Acid
-
Immobilized lipase (e.g., Lipozyme RM IM or Novozym 435)
-
Vacuum pump
-
Reaction flask
-
Water bath
Procedure:
-
Combine glycerol and lauric acid in a molar ratio of 1:2 in a reaction flask.
-
Add the immobilized lipase, typically at a concentration of 5% (w/w) based on the total weight of the reactants.
-
Heat the mixture to 50°C using a water bath.
-
Apply a vacuum (e.g., 4 mm Hg) to the system to remove water produced during the reaction, which drives the equilibrium towards the formation of the diester.
-
Maintain the reaction for approximately 3 hours with continuous stirring.
-
Upon completion, the lipase can be recovered by filtration for reuse.
-
The product, this compound, can be purified by recrystallization from a suitable solvent like methanol.
This method can achieve a lauric acid conversion of over 95% and a this compound content of over 80% before purification.
2. Chemical Synthesis (after Averill, Roche, and King)
This protocol describes a classic chemical synthesis approach.
Materials:
-
α-iodohydrin
-
Quinoline
-
Lauryl chloride
-
Chloroform
-
Ether
-
Sulfuric acid (0.5 N)
-
Sodium bicarbonate solution
-
Silver nitrite
-
Ethyl alcohol
-
Methyl alcohol
Procedure:
-
Cool a mixture of α-iodohydrin (1 mole) and quinoline (1 mole) to 0°C.
-
Add lauryl chloride (1 mole) in chloroform in several portions while keeping the mixture cold.
-
Allow the reaction mixture to stand at room temperature for 48 hours.
-
Work up the reaction mixture by washing with ice-cold 0.5 N sulfuric acid, sodium bicarbonate solution, and water.
-
After drying and evaporating the ether, the resulting α-iodo-dilaurin is obtained.
-
Reflux the α-iodo-α,β-dilaurin with silver nitrite in a mixture of ethyl and water for one hour.
-
Filter the hot reaction mixture to remove silver iodide.
-
Evaporate the filtrate and purify the resulting oil by dissolving it in absolute alcohol, filtering, and evaporating again.
-
Crystallize the this compound from the alcohol.
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and acetone is often employed. For example, a gradient starting with a higher concentration of acetonitrile and increasing the proportion of acetone over time.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at approximately 25°C.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is suitable for lipid analysis due to the lack of a strong UV chromophore in this compound.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable organic solvent, such as chloroform or a mixture of n-hexane and diethyl ether.
-
Filter the sample solution through a 0.45 µm filter before injection to remove any particulate matter.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution program to separate the components of the sample.
-
Identify the this compound peak based on its retention time compared to a pure standard.
-
Quantify the amount of this compound using a calibration curve prepared from standards of known concentrations.
Biological Activity and Signaling Pathways
This compound exhibits several biological activities of interest to researchers and drug development professionals.
Inhibition of Pancreatic Lipase
This compound has been shown to inhibit the activity of pancreatic lipase. This enzyme is crucial for the digestion of dietary fats. By inhibiting this enzyme, this compound can reduce the absorption of fats from the intestine, a mechanism of action relevant to the development of anti-obesity therapeutics. The inhibition is thought to occur through the binding of the diglyceride to the active site of the lipase, preventing its interaction with its triglyceride substrate.
Antimicrobial Properties
While research on the antimicrobial properties of this compound is ongoing, related compounds such as monolaurin (a monoglyceride of lauric acid) are known to have significant antiviral, antibacterial, and antifungal activities.[5] The proposed mechanism involves the disruption of the lipid bilayers of microbial cell membranes, leading to cell lysis and death. It is hypothesized that this compound may exert similar effects, making it a candidate for development as a novel antimicrobial agent.
Role in Protein Kinase C (PKC) Signaling
Diacylglycerols (DAGs) like this compound are crucial second messengers in various cellular signaling pathways. One of the most well-characterized roles of DAGs is the activation of Protein Kinase C (PKC).
PKC Activation Pathway:
Caption: Activation of Protein Kinase C (PKC) by this compound.
In this pathway, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) at the cell membrane generates two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG), such as this compound. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the membrane. The increase in intracellular calcium and the presence of DAG recruit PKC from the cytosol to the cell membrane, leading to its activation. Activated PKC then phosphorylates a variety of downstream target proteins, regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[6]
Experimental Workflow for Studying PKC Activation
The following diagram illustrates a typical workflow for investigating the effect of this compound on PKC activation in a cellular context.
Caption: Workflow for assessing this compound-mediated PKC activation.
This workflow begins with cell culture, followed by treatment with this compound. Cells are then lysed, and subcellular fractionation is performed to separate cytosolic and membrane components. Western blotting is used to detect the translocation of PKC to the membrane, a hallmark of its activation. In parallel, an in vitro kinase assay can be performed on the cell lysates to directly measure the enzymatic activity of PKC. The data from these experiments are then analyzed to conclude the effect of this compound on PKC activation.
References
- 1. CAS 539-93-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. 1,2-Dilaurin | C27H52O5 | CID 33979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity 1-Monolaurin – Oriental Journal of Chemistry [orientjchem.org]
- 6. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Identification of 1,3-Dilauroylglycerol
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 1,3-Dilauroylglycerol, a symmetrical diacylglycerol (DAG). It covers core identification parameters, detailed experimental protocols for its synthesis and analysis, and its role within the broader context of lipid signaling. All quantitative data is presented in structured tables for clarity and comparative analysis.
Core Identification of 1,3-Dilauroylglycerol
1,3-Dilauroylglycerol, also known as 1,3-dilaurin, is a diglyceride where lauric acid molecules are esterified to the sn-1 and sn-3 positions of a glycerol backbone. Its precise identification is fundamental for research and development.
| Identifier | Value | Source |
| IUPAC Name | dodecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester | [1] |
| InChI Key | KUVAEMGNHJQSMH-UHFFFAOYSA-N | [1] |
| InChI String | InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-23-25(28)24-32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3 | [1] |
| SMILES | CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O | [1] |
| Molecular Formula | C₂₇H₅₂O₅ | [1] |
| Molecular Weight | 456.7 g/mol | [1] |
| Synonyms | Glyceryl 1,3-dilaurate, this compound, Glycerol 1,3-didodecanoate | [1] |
Physicochemical Properties
The physical properties of 1,3-Dilauroylglycerol are crucial for its handling, formulation, and analysis.
| Property | Value | Source |
| Physical Form | Crystalline solid | [2] |
| Purity | ≥98% (Commercially available) | [2] |
| Solubility | DMF: 20 mg/mL | [2][3] |
| DMSO: 7 mg/mL | [3] | |
| Ethanol: 30 mg/mL | [3] | |
| PBS (pH 7.2): 0.25 mg/mL | [3] |
Experimental Protocols
Accurate identification and quantification of 1,3-Dilauroylglycerol rely on robust experimental protocols for its synthesis, separation, and analysis.
Synthesis Protocols
A. Enzymatic Synthesis (Solvent-Free)
This method utilizes lipase-catalyzed esterification of glycerol with lauric acid and is favored for its mild conditions and high selectivity.[4][5]
-
Reactants: 10 mmol glycerol, 20 mmol lauric acid.
-
Enzyme: 5 wt% Lipozyme RM IM (based on total reactant weight).
-
Apparatus: The reaction is conducted in a 50 mL pear-shaped flask.
-
Conditions:
-
Combine glycerol, lauric acid, and Lipozyme RM IM in the flask.
-
Incubate the mixture in a 50°C water bath.
-
Apply a vacuum of 4 mm Hg throughout the reaction to remove the water produced, driving the esterification forward.
-
Maintain the reaction for 3 hours.
-
-
Outcome: This protocol can achieve a lauric acid conversion of 95.3% and a this compound content of 80.3%.[5] Post-reaction purification via column chromatography can increase the purity to over 99%.[5]
B. Chemical Synthesis
A flexible method for synthesizing 1,3-diglycerides involves the reaction of glycidol esters with a fatty acid in the presence of a quaternary ammonium salt catalyst.[6] This process is followed by isomerization to favor the 1,3-diglyceride form.[6]
Separation and Purification Protocols
A. Silica Gel Column Chromatography
This is a standard method for separating glyceride mixtures.[7]
-
Adsorbent: Silica Gel.
-
Elution Steps:
-
Triglycerides: Eluted with 10% diethyl ether in petroleum ether.
-
Diglycerides: Eluted with 25% diethyl ether in petroleum ether.
-
Monoglycerides: Eluted with 100% diethyl ether.
-
-
Verification: The purity of the collected fractions is typically verified using Thin-Layer Chromatography (TLC).[7]
B. High-Performance Liquid Chromatography (HPLC)
Normal-phase HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is used for the quantitative determination of mono- and diglycerides in oils and emulsifiers.[8]
C. Thin-Layer Chromatography with Flame-Ionization Detection (TLC-FID)
This technique allows for the separation and quantification of mono-, di-, and triglycerides without derivatization.[9]
-
Developing Solvent: A mixture of hexane/diethyl ether/formic acid (65:35:0.04, by vol) provides good separation of triglycerides, diglycerides, and other lipids.[9]
Analytical and Identification Protocols
A. Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of diglycerides, a derivatization step is required.
-
Protocol:
-
Derivatization: Convert the mono- and diglycerides into more volatile trimethylsilyl (TMS) ether derivatives using N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine.[10]
-
Injection: Use a capillary column with split or on-column injection.
-
Analysis: The TMS derivatives are separated by GC and identified by their mass spectra.
-
-
Note: This method can also be used to analyze other components like glycerol, fatty acids, and sterols that are converted into TMS derivatives.[10]
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive method for the quantification of specific diacylglycerol species in complex lipid extracts.
-
Protocol:
-
Derivatization: To prevent acyl group migration between the sn-2 and sn-3 positions during analysis, the free hydroxyl group is derivatized. A common agent is 2,4-difluorophenyl urethane.[11]
-
Separation: Use normal-phase liquid chromatography to separate 1,2- and 1,3-DAG isomers.[11]
-
Detection: Employ a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
-
Quantification: Use Multiple Reaction Monitoring (MRM) by monitoring the constant neutral loss of the derivatizing group from the precursor ion.[11][12] An internal standard (e.g., a stable isotope-labeled DAG) is used for accurate quantification.[11][12]
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR are powerful non-invasive tools for the structural analysis and quantification of diacylglycerols without requiring derivatization.[13][14]
-
¹H-NMR: Specific proton signals can be used for identification. Key chemical shift regions for glycerides include:
-
Glycerol moiety protons: ~3.70–5.10 ppm
-
α-CH₂ protons (next to C=O): ~2.30–2.50 ppm
-
Terminal CH₃ protons: ~0.86–0.98 ppm[14]
-
-
¹³C-NMR: The carbonyl carbon signals are particularly useful for distinguishing between fatty acids at the sn-1,3 and sn-2 positions.[14]
-
2D-NMR: Techniques such as HSQC and HMBC can be used to confirm complex structural assignments.[13]
Biological Context and Diacylglycerol Signaling
Diacylglycerols (DAGs) are critical molecules in cellular metabolism and signaling. It is essential to distinguish between different DAG isomers, as they have distinct biological roles.[15]
-
Signaling Isomer: Only the sn-1,2-diacylglycerol isomer acts as a lipid second messenger.[15] It is primarily produced from the hydrolysis of membrane phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).[15] sn-1,2-DAG activates key signaling proteins, most notably Protein Kinase C (PKC).
-
Non-Signaling Isomer: sn-1,3-diacylglycerol (such as 1,3-Dilauroylglycerol) does not directly participate in this signaling cascade. It is primarily an intermediate in the synthesis and breakdown of triacylglycerols (TAGs).[16]
-
Metabolic Regulation: Both 1,2- and 1,3-DAGs can be further metabolized. They can be acylated to form TAGs for energy storage or phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA), another important signaling lipid.[17] The action of DGKs effectively terminates DAG-mediated signaling and initiates PA-mediated signaling pathways.[17]
References
- 1. GSRS [precision.fda.gov]
- 2. Dilauroyl-rac-glycerol | CAS 27638-00-2 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A versatile, flexible synthesis of 1,3-diglycerides and tryglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoglycerides, Diglycerides, and Triglycerides by Silica Gel Column Chromatography [library.aocs.org]
- 8. Mono- and Diglycerides HPLC-ELSD [library.aocs.org]
- 9. Separation and quantitation of mono-, di-, and triglycerides and free oleic acid using thin-layer chromatography with flame-ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.uoc.gr [chemistry.uoc.gr]
- 14. mdpi.com [mdpi.com]
- 15. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biologically active ether lipids: incorporation of long-chain precursors into 1(3),2-diacylglycero-3(1)-O-4'-(N,N,N-trimethyl)homoserines and other lipids of Chlorella fusca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of 1,3-Dilaurin from Glycerol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dilaurin, a diacylglycerol (DAG) composed of a glycerol backbone with two lauric acid chains esterified at the sn-1 and sn-3 positions, holds significant promise in the pharmaceutical and cosmetic industries.[1][2][3] Its properties as an emulsifier and its potential antimicrobial characteristics make it a valuable ingredient in various formulations.[3] Enzymatic synthesis of this compound offers a highly specific and environmentally friendly alternative to traditional chemical methods, which often involve harsh reaction conditions and produce a mixture of isomers.[4] This document provides detailed protocols for the lipase-catalyzed synthesis of this compound from glycerol and lauric acid in a solvent-free system, focusing on methods that ensure high yield and purity.
The primary enzymatic route for this compound synthesis is the direct esterification of glycerol with lauric acid, catalyzed by a 1,3-regioselective lipase.[4] This method is efficient and minimizes the formation of byproducts.
Experimental Protocols
This section details a robust protocol for the enzymatic synthesis of this compound adapted from established methodologies.[1][2]
Protocol 1: Solvent-Free Synthesis of this compound using Immobilized Lipase
This protocol describes a vacuum-driven air bubbling method for the efficient, solvent-free synthesis of this compound.[1][2]
Materials:
-
Glycerol (10 mmol)
-
Lauric Acid (20 mmol)
-
Immobilized Lipase (e.g., Lipozyme RM IM or Novozym 435), 5% by weight of total reactants
-
Pear-shaped flask (50 mL)
-
Water bath with temperature control
-
Vacuum pump
-
Stirring apparatus
Procedure:
-
Reactant Preparation: Combine 10 mmol of glycerol and 20 mmol of lauric acid in a 50 mL pear-shaped flask.
-
Enzyme Addition: Add the immobilized lipase (5% w/w of the total reactants) to the flask.
-
Reaction Setup: Place the flask in a water bath maintained at 50°C with continuous stirring.
-
Water Removal: Apply a vacuum of 4 mm Hg to the system throughout the reaction to facilitate the removal of water produced during esterification. This is crucial for driving the reaction towards product formation.
-
Reaction Monitoring: The reaction is typically carried out for 3 hours. The progress can be monitored by analyzing samples for lauric acid conversion and this compound content using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Enzyme Deactivation and Removal: After the reaction is complete, the immobilized enzyme can be separated from the product mixture by simple filtration. The enzyme can often be reused for several cycles.[1][2]
-
Product Purification: The crude product, containing this compound, unreacted substrates, and byproducts like monolaurin and trilaurin, can be purified to achieve high purity. A common method is column chromatography on silica gel, eluting with a hexane/acetone gradient.[4] Fractions containing pure this compound are collected, and the solvent is removed using a rotary evaporator. A purity of over 99% can be achieved with this method.[1][2]
Data Presentation
The following tables summarize quantitative data from studies on the enzymatic synthesis of this compound and other 1,3-diacylglycerols, providing a clear comparison of reaction conditions and outcomes.
Table 1: Optimized Reaction Conditions for this compound Synthesis
| Parameter | Optimal Value | Reference |
| Enzyme | Lipozyme RM IM | [1][2] |
| Enzyme Concentration | 5 wt% (of total reactants) | [1][2] |
| Substrate Molar Ratio (Lauric Acid:Glycerol) | 2:1 | [2][5] |
| Temperature | 50°C | [1][2] |
| Reaction Time | 3 hours | [1][2] |
| System Conditions | Solvent-free, vacuum (4 mm Hg) | [2][5] |
Table 2: Synthesis and Purity of Various 1,3-Diacylglycerols
| 1,3-Diacylglycerol | Lauric Acid Conversion (%) | This compound Content in Reaction Mixture (%) | Purity after Purification (%) | Reference |
| This compound | 95.3 | 80.3 | 99.1 | [1][2] |
| 1,3-Dicaprylin | - | - | 98.5 | [1][2] |
| 1,3-Dicaprin | - | - | 99.2 | [1][2] |
| 1,3-Dipalmitin | - | - | 99.5 | [1][2] |
| 1,3-Distearin | - | - | 99.4 | [1][2] |
Mandatory Visualization
The following diagrams illustrate the key processes involved in the enzymatic synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
References
- 1. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 539-93-5: this compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Yield Synthesis of 1,3-Dilaurin via Lipozyme RM IM-Catalyzed Esterification
Audience: Researchers, scientists, and drug development professionals.
Introduction 1,3-Diacylglycerols (1,3-DAGs) are valuable structured lipids recognized for their unique nutritional properties, including their potential role in obesity prevention. They also serve as significant surfactants and intermediates in the food, cosmetic, and pharmaceutical industries.[1][2] The enzymatic synthesis of 1,3-DAGs, such as 1,3-Dilaurin, offers a highly specific and efficient alternative to chemical methods. Lipozyme® RM IM, an immobilized sn-1,3 specific lipase from Rhizomucor miehei, is a robust biocatalyst for this process, favoring esterification at the primary hydroxyl groups of glycerol.[3] This application note provides a detailed protocol for the direct esterification of glycerol and lauric acid to produce this compound in a solvent-free system, highlighting optimized conditions and expected outcomes.
Principle of the Method The synthesis of this compound is achieved through the direct esterification of glycerol with two molecules of lauric acid. The sn-1,3 regioselectivity of Lipozyme RM IM directs the acylation primarily to the outer positions of the glycerol backbone. The reaction equilibrium is shifted towards the product side by the continuous removal of water, a byproduct of the reaction, which can be effectively achieved using a vacuum system.[1]
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of this compound
This protocol details the direct esterification of glycerol and lauric acid in a solvent-free system with continuous water removal via vacuum-driven air bubbling.[1][2]
Materials:
-
Glycerol (≥99% purity)
-
Lauric Acid (≥99% purity)
-
Lipozyme® RM IM (immobilized Rhizomucor miehei lipase)
-
Reaction vessel (e.g., 100 mL three-necked round-bottom flask)
-
Magnetic stirrer with heating
-
Vacuum pump
-
Equipment for product analysis (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Reactant Preparation: Add glycerol (10 mmol) and lauric acid (20 mmol) to the reaction vessel. The molar ratio of lauric acid to glycerol should be 2:1.[4][5]
-
Enzyme Addition: Add Lipozyme® RM IM to the mixture. The optimal enzyme concentration is 5% by weight of the total reactants.[1][2]
-
Reaction Setup: Place the vessel on a magnetic stirrer with heating. Begin stirring to ensure the mixture is homogenous.
-
Reaction Conditions: Heat the reaction mixture to 50°C. Once the temperature is stable, apply a vacuum (e.g., 4 mm Hg) to the system to facilitate the removal of water produced during the esterification.[1][4]
-
Incubation: Maintain the reaction at 50°C with continuous stirring under vacuum for 3 hours.[1][2]
-
Enzyme Recovery: Upon completion of the reaction, terminate the heating and vacuum. The immobilized enzyme can be separated from the product mixture by simple filtration. The recovered enzyme can be washed and reused for subsequent batches.[1]
-
Product Analysis: Analyze the composition of the final product mixture (this compound, 1,2-dilaurin, monolaurin, trilaurin, and unreacted substrates) using standard chromatographic techniques.
Protocol 2: Enzyme Reusability Study
This protocol assesses the operational stability of Lipozyme® RM IM.
Procedure:
-
Perform the synthesis reaction as described in Protocol 1 .
-
At the end of the 3-hour reaction, filter the immobilized Lipozyme® RM IM from the reaction mixture.
-
Wash the recovered enzyme with an appropriate solvent (e.g., n-hexane) to remove any adsorbed substrates or products and dry it.
-
Introduce the recovered enzyme into a fresh mixture of glycerol and lauric acid.
-
Repeat the synthesis reaction under the same optimal conditions.
-
Continue this cycle for at least 10 consecutive batches, analyzing the product composition after each cycle to determine the relative activity of the enzyme.[1]
Data Presentation
The following tables summarize the quantitative data from studies on the enzymatic synthesis of this compound.
Table 1: Comparison of Different Lipases for this compound Synthesis Reaction Conditions: 50°C, 3-hour reaction time, solvent-free system.
| Lipase Source | Enzyme Concentration (wt%) | Lauric Acid Conversion (%) | This compound Content (%) | Reference |
| Lipozyme® RM IM | 5% | 95.3% | 80.3% | [1][2] |
| Novozym® 435 | 5% | High | Good Performance | [1][2] |
| Lipozyme® TL IM | 5% | Low Activity | Low Activity | [1][2] |
Table 2: Optimized Reaction Parameters and Results for this compound Synthesis using Lipozyme® RM IM
| Parameter | Optimal Value | Outcome | Reference |
| Substrates | Glycerol, Lauric Acid | - | [1] |
| Molar Ratio (Lauric Acid:Glycerol) | 2:1 | Maximizes this compound yield | [4][5] |
| Enzyme Load | 5% (w/w of reactants) | Optimal balance of conversion and cost | [1][2] |
| Temperature | 50°C | High conversion and selectivity | [1][2] |
| Reaction Time | 3 hours | Reaches near-maximum conversion | [1][2] |
| System | Solvent-free, vacuum (4 mm Hg) | Efficient water removal, high yield | [1][4] |
| Lauric Acid Conversion | - | 95.3% | [1][2] |
| This compound Content | - | 80.3% | [1][2] |
| Enzyme Stability | - | 80.2% activity after 10 cycles | [1][2] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the enzymatic synthesis of this compound.
Caption: Workflow for Lipozyme RM IM-catalyzed synthesis of this compound.
Parameter Influence Diagram
This diagram shows the logical relationships between key experimental parameters and the reaction outcomes.
Caption: Influence of key parameters on the esterification reaction outcome.
References
- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Solvent-Free Synthesis of 1,3-Diacylglycerols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solvent-free synthesis of 1,3-diacylglycerols (1,3-DAGs). The focus is on enzymatic methods, which offer high selectivity and yield of the desired 1,3-regioisomer under mild reaction conditions, making them ideal for applications in the food, cosmetics, and pharmaceutical industries.[1][2]
Introduction
1,3-Diacylglycerols are valuable molecules with applications ranging from low-calorie food ingredients to precursors for structured lipids and drug delivery systems.[1][2] Traditional chemical synthesis methods often involve the use of organic solvents, high temperatures, and non-specific catalysts, leading to a mixture of regioisomers (1,2- and 1,3-DAGs) and byproducts, necessitating complex purification steps.[1] Solvent-free enzymatic synthesis addresses these challenges by utilizing 1,3-regiospecific lipases to catalyze the direct esterification of glycerol with fatty acids or the glycerolysis of triacylglycerols. This approach is environmentally friendly, energy-efficient, and yields a product with high purity and specificity.
Synthesis Strategies
The two primary enzymatic, solvent-free strategies for 1,3-DAG synthesis are:
-
Direct Esterification of Glycerol with Fatty Acids: This method involves the reaction of glycerol with two equivalents of a fatty acid, catalyzed by a 1,3-specific lipase. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards product formation.
-
Glycerolysis of Triacylglycerols (TAGs): In this process, TAGs react with glycerol in the presence of a lipase to produce a mixture of mono- and diacylglycerols. While this method can utilize oils and fats directly, the yield of 1,3-DAGs may be lower compared to direct esterification.
Data Presentation: Comparison of Enzymatic Methods
The following tables summarize quantitative data from various studies on the solvent-free synthesis of 1,3-diacylglycerols, providing a comparative overview of different lipases, substrates, and reaction conditions.
Table 1: Direct Esterification of Glycerol with Various Fatty Acids
| Fatty Acid | Lipase | Molar Ratio (Fatty Acid:Glycerol) | Temperature (°C) | Reaction Time (h) | 1,3-DAG Content (%) | Purity after Purification (%) | Reference |
| Lauric Acid | Lipozyme RM IM | 2:1 | 50 | 3 | 80.3 | 99.1 | [1] |
| Caprylic Acid | Lipozyme | 2:1 | 25 | 12 | 84.6 | 98.0 (as 1,3-dicaprylin) | [3][4] |
| Capric Acid | Lipozyme | 2:1 | 35 | 12 | 84.4 | 99.2 | [3] |
| Linoleic Acid | Lipozyme | 2:1 | 25 | 12 | 74.3 | - | [3] |
| Oleic Acid | Lipozyme | 2:1 | 25 | 12 | 61.1 | - | [3] |
| Palmitic Acid | Lipozyme RM IM | 2:1 | 50 | - | - | 99.5 | [1] |
| Stearic Acid | Lipozyme RM IM | 2:1 | 50 | - | 99.4 | [1] | |
| Echium plantagineum oil FFA | Lipozyme® 435 | 3:1 | 60 | 4 | 68.0 | - | [4] |
Table 2: Glycerolysis of Oils for Diacylglycerol Production
| Oil Source | Lipase | Molar Ratio (Oil:Glycerol) | Temperature (°C) | Reaction Time (h) | Total DAG Content (%) | Reference |
| Rapeseed Oil | Lipozyme TL IM / Novozym 435 | - | 60 | - | ≤50 | [5] |
| Rapeseed Oil | Self-made immobilized lipase PS@LXTE-1000 | 1:1 | 50 | 3 | 46.7 | [6] |
| Sesame Oil | Self-made immobilized lipase PS@LXTE-1000 | 1:1 | 50 | 3 | 52.1 | [6] |
| Peony Seed Oil | Self-made immobilized lipase PS@LXTE-1000 | 1:1 | 50 | 3 | 53.3 | [6] |
| Rice Bran Oil | Self-made immobilized lipase PS@LXTE-1000 | 1:1 | 50 | 3 | 51.2 | [6] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of 1,3-Dilaurin via Direct Esterification
This protocol is based on the work of Zhong et al. (2013) and describes a vacuum-driven air bubbling method for efficient water removal.[1]
Materials:
-
Glycerol (10 mmol)
-
Lauric Acid (20 mmol)
-
Immobilized Lipase (Lipozyme RM IM, 5 wt% of total reactants)
-
50 mL pear-shaped flask
-
Water bath
-
Vacuum pump
-
Air bubbling system (e.g., a fine-tipped glass tube connected to an air pump)
Procedure:
-
Combine 10 mmol of glycerol and 20 mmol of lauric acid in a 50 mL pear-shaped flask.
-
Add 5 wt% of Lipozyme RM IM to the flask.
-
Place the flask in a water bath preheated to 50°C.
-
Connect the flask to a vacuum pump and apply a vacuum of approximately 4 mm Hg.
-
Introduce a gentle stream of air bubbles into the reaction mixture through a fine-tipped glass tube.
-
Maintain the reaction at 50°C with continuous stirring (via the air bubbling) for 3 hours.
-
After 3 hours, stop the reaction by removing the flask from the water bath and filtering to recover the immobilized lipase. The lipase can be washed and reused.[1]
-
The resulting product mixture can be analyzed by chromatography (TLC, GC, or HPLC) to determine the content of this compound.
-
For purification, methods such as molecular distillation or crystallization can be employed to obtain high-purity this compound.[1]
Protocol 2: Solvent-Free Synthesis of 1,3-Dicaprylin via Direct Esterification
This protocol is adapted from the research by Rosu et al. (1999).[3]
Materials:
-
Glycerol (12.5 mmol)
-
Caprylic Acid (25 mmol)
-
Immobilized Lipase (Lipozyme, 4% of total reaction mixture)
-
Reaction vessel with magnetic stirring
-
Vacuum pump
Procedure:
-
Add 12.5 mmol of glycerol and 25 mmol of caprylic acid to the reaction vessel.
-
Add 4% (by weight of the total mixture) of Lipozyme.
-
Stir the mixture at 300 rpm at a temperature of 25°C.
-
Allow the reaction to proceed at atmospheric pressure for the first hour.
-
After 1 hour, apply a vacuum of 3 mm Hg to facilitate the removal of water.
-
Continue the reaction under vacuum with stirring for up to 12 hours.
-
Monitor the progress of the reaction by taking samples periodically and analyzing them by gas chromatography.
-
Once the desired conversion is achieved, stop the reaction and separate the enzyme by filtration.
-
The crude product can be purified to yield high-purity 1,3-dicaprylin.
Visualizations
Experimental Workflow for Direct Esterification
Caption: General workflow for the solvent-free enzymatic synthesis of 1,3-diacylglycerols.
Signaling Pathway of Lipase-Catalyzed Esterification
Caption: Simplified reaction pathway for the two-step enzymatic esterification to form 1,3-DAG.
References
- 1. digital.csic.es [digital.csic.es]
- 2. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glycerin esterification of scum derived free fatty acids for biodiesel production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-Dilaurin as a Pharmaceutical Emulsifier
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1,3-Dilaurin as an emulsifier in pharmaceutical formulations. This document outlines its physicochemical properties, formulation development protocols, and methods for characterization and stability assessment.
Introduction to this compound
This compound, also known as glycerol 1,3-dilaurate, is a diglyceride consisting of a glycerol backbone esterified with two lauric acid molecules at the 1 and 3 positions.[1][2] It is a white, waxy solid at room temperature and is insoluble in water but soluble in organic solvents.[1] Due to its amphiphilic nature, this compound is an effective water-in-oil (w/o) emulsifier and can be used in combination with other emulsifiers to form stable oil-in-water (o/w) emulsions.[3] Its biocompatibility and low toxicity make it a suitable excipient for various pharmaceutical applications, including oral and topical drug delivery systems.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Synonyms | Glycerol 1,3-dilaurate, 1,3-Dilauroylglycerol | [1][2] |
| CAS Number | 539-93-5 | [1] |
| Molecular Formula | C₂₇H₅₂O₅ | [2] |
| Molecular Weight | 456.7 g/mol | [2] |
| Appearance | White, waxy solid | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
| Estimated HLB Value | ~4.0 (for Glyceryl Dilaurate) | [4] |
Applications in Pharmaceutical Formulations
This compound is a versatile excipient in pharmaceutical formulations, primarily utilized for its emulsifying and stabilizing properties.
-
Oral Drug Delivery: In oral formulations, this compound can be a key component of self-emulsifying drug delivery systems (SEDDS) and other lipid-based formulations. These systems can improve the solubility and bioavailability of poorly water-soluble drugs.[9] The lipid nature of this compound facilitates the lymphatic transport of certain drug molecules, potentially enhancing their systemic absorption.
-
Topical Drug Delivery: For topical applications, this compound can be used to formulate creams, lotions, and ointments. It acts as an emollient and helps to stabilize the emulsion, ensuring a uniform distribution of the active pharmaceutical ingredient (API). Its occlusive properties can also enhance the penetration of the API into the skin.
-
Parenteral Formulations: While less common, diglycerides can be components of lipid emulsions for parenteral nutrition or as drug carriers. The biocompatibility of this compound makes it a candidate for such applications, provided the formulation is sterile and the particle size is well-controlled.
Illustrative Quantitative Data for this compound Based Emulsions
Due to a lack of publicly available data for emulsions stabilized solely by this compound, the following tables present illustrative data based on typical characteristics of diglyceride and lipid-based emulsions. These tables are intended to provide a framework for data presentation in experimental studies.
Table 1: Example Oil-in-Water (O/W) Emulsion Formulations
| Component | Formulation A (% w/w) | Formulation B (% w/w) |
| Oil Phase | ||
| Miglyol 812 (MCT) | 20 | 30 |
| This compound | 3 | 5 |
| Aqueous Phase | ||
| Polysorbate 80 | 2 | 3 |
| Purified Water | q.s. to 100 | q.s. to 100 |
| Preservative | ||
| Benzyl Alcohol | 1 | 1 |
Table 2: Physicochemical Characterization of Illustrative Emulsions
| Parameter | Formulation A | Formulation B |
| Particle Size (nm) | 180 ± 5 | 250 ± 8 |
| Polydispersity Index (PDI) | 0.25 ± 0.03 | 0.31 ± 0.04 |
| Zeta Potential (mV) | -35 ± 2 | -32 ± 3 |
Table 3: Emulsion Stability Assessment (Accelerated Testing at 40°C)
| Time | Formulation A | Formulation B |
| Day 0 | Homogeneous, white emulsion | Homogeneous, white emulsion |
| Day 7 | No visible change | Slight creaming observed |
| Day 14 | No visible change | Increased creaming |
| Day 30 | Slight creaming | Phase separation |
Table 4: Illustrative In Vitro Drug Release Profile (Hydrophobic Drug)
| Time (hours) | Cumulative Release (%) - Formulation A |
| 1 | 15 ± 2 |
| 2 | 28 ± 3 |
| 4 | 45 ± 4 |
| 8 | 68 ± 5 |
| 12 | 85 ± 6 |
| 24 | 98 ± 2 |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of pharmaceutical emulsions using this compound.
5.1. Protocol for Preparation of an Oil-in-Water (O/W) Emulsion
-
Preparation of the Oil Phase:
-
Accurately weigh the required amounts of the oil (e.g., Miglyol 812) and this compound.
-
If the active pharmaceutical ingredient (API) is oil-soluble, dissolve it in this mixture.
-
Gently heat the oil phase to approximately 60-70°C to ensure this compound is fully melted and all components are homogeneously mixed.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the required amounts of purified water and any water-soluble emulsifiers (e.g., Polysorbate 80).
-
If the API is water-soluble, dissolve it in this phase.
-
Heat the aqueous phase to the same temperature as the oil phase (60-70°C).
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at a moderate speed (e.g., 5000 rpm).
-
Once all the oil phase has been added, increase the homogenization speed (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a coarse emulsion.
-
For finer emulsions, further process the coarse emulsion using a high-pressure homogenizer.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
5.2. Protocol for Particle Size and Zeta Potential Analysis
-
Sample Preparation:
-
Dilute a small aliquot of the emulsion with purified water to obtain an appropriate scattering intensity. The dilution factor will depend on the instrument and the initial concentration of the emulsion.
-
-
Instrumentation:
-
Use a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer) for analysis.
-
-
Measurement:
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Perform the measurement to obtain the mean particle size (z-average), polydispersity index (PDI), and zeta potential.
-
Perform measurements in triplicate for each sample.
-
5.3. Protocol for Emulsion Stability Testing
-
Long-Term Stability:
-
Store the emulsion samples in sealed containers at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
At specified time intervals (e.g., 0, 1, 3, 6, and 12 months), visually inspect the samples for any signs of instability such as creaming, coalescence, or phase separation.
-
At each time point, measure the particle size and zeta potential as described in Protocol 5.2.
-
-
Accelerated Stability (Centrifugation):
-
Place a known volume of the emulsion in a centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
-
Measure the volume of any separated phase to assess the degree of creaming or sedimentation.
-
5.4. Protocol for In Vitro Drug Release Study (Dialysis Bag Method)
-
Preparation of Release Medium:
-
Prepare a suitable release medium (e.g., phosphate-buffered saline, pH 7.4) that ensures sink conditions for the drug.
-
-
Dialysis Bag Setup:
-
Soak a dialysis membrane (with an appropriate molecular weight cut-off) in the release medium.
-
Accurately measure a known volume of the emulsion (e.g., 1-2 mL) and place it inside the dialysis bag.
-
Securely seal the dialysis bag.
-
-
Release Study:
-
Place the sealed dialysis bag into a vessel containing a known volume of the release medium (e.g., 100 mL).
-
Maintain the temperature at 37°C and stir the medium at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of a this compound stabilized emulsion.
Caption: Key factors influencing the stability of pharmaceutical emulsions.
References
- 1. CAS 539-93-5: this compound | CymitQuimica [cymitquimica.com]
- 2. GSRS [precision.fda.gov]
- 3. Effect of monoglyceride content on emulsion stability and rheology of mayonnaise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificspectator.com [scientificspectator.com]
- 5. Lauric acid - Wikipedia [en.wikipedia.org]
- 6. atamankimya.com [atamankimya.com]
- 7. parchem.com [parchem.com]
- 8. LAURIC ACID 99% [wilmar-international.com]
- 9. Impact of emulsion-based drug delivery systems on intestinal permeability and drug release kinetics [pubmed.ncbi.nlm.nih.gov]
Application of 1,3-Dilaurin in Cosmetic Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dilaurin, a diester of lauric acid and glycerol, is a versatile ingredient in cosmetic formulations. While traditionally utilized for its excellent emulsifying and stabilizing properties that enhance product texture and feel, emerging research and the known biological activities of its constituent, lauric acid, suggest a broader range of functional applications in cosmetic science.[1][2] These potential benefits include reinforcing the skin's natural barrier, providing moisturization, and exerting anti-inflammatory and anti-aging effects.[3][4]
This document provides detailed application notes on the potential uses of this compound in cosmetic science, supported by relevant (though often indirect) experimental data and detailed protocols for researchers to investigate these applications further.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Glycerol 1,3-dilaurate, 1,3-Dilauroylglycerol | [2] |
| INCI Name | Glyceryl Dilaurate | |
| CAS Number | 539-93-5 | [2] |
| Molecular Formula | C27H52O5 | [2] |
| Molecular Weight | 456.7 g/mol | [2] |
| Appearance | White to off-white waxy solid | [2] |
| Solubility | Insoluble in water, soluble in organic solvents | [2] |
Application Notes
Skin Barrier Enhancement and Moisturization
Mechanism of Action: The structural similarity of 1,3-diglycerides to ceramides, which are essential lipids in the stratum corneum, suggests a role in reinforcing the skin's barrier function.[5] A compromised skin barrier leads to increased transepidermal water loss (TEWL) and dryness. By integrating into the lipid matrix of the stratum corneum, this compound may help to stabilize the lipid structure, thereby reducing moisture loss and improving skin hydration.[6][7] The lauric acid component is known to be essential for the production of ceramides, further supporting this application.[8]
Potential Applications:
-
Moisturizing creams and lotions for dry and sensitive skin.
-
Barrier repair formulations for compromised skin.
-
Protective hand and body creams.
Supporting Evidence (Indirect): A patent application has described the use of 1,3-diglycerides for strengthening the skin barrier by stabilizing the organization of stratum corneum lipids under thermal stress.[6][7] Furthermore, lauric acid, a key component of this compound, is recognized for its moisturizing properties and its role in preventing water loss.[3][4]
Anti-Aging Properties
Mechanism of Action: Skin aging is characterized by the degradation of extracellular matrix proteins like collagen, primarily by matrix metalloproteinases (MMPs).[9] Lauric acid has been suggested to promote collagen production.[4] By potentially stimulating collagen synthesis and inhibiting MMP activity, this compound could help to maintain skin elasticity and reduce the appearance of fine lines and wrinkles.
Potential Applications:
-
Anti-wrinkle creams and serums.
-
Firming and lifting formulations.
-
Age-defying night creams.
Supporting Evidence (Indirect): Studies on lauric acid suggest it can promote the regeneration of new skin cells and support collagen production, which are crucial for tissue repair and maintaining youthful skin.[4]
Anti-Inflammatory and Soothing Effects
Mechanism of Action: Lauric acid has demonstrated anti-inflammatory properties by potentially inhibiting the production of pro-inflammatory cytokines.[10][11] This suggests that this compound may help to soothe irritated and inflamed skin, making it a suitable ingredient for products targeting sensitive or compromised skin conditions.
Potential Applications:
-
Soothing lotions for sensitive skin.
-
After-sun care products.
-
Formulations for skin prone to redness and irritation.
Supporting Evidence (Indirect): Lauric acid is known to possess anti-inflammatory properties that can help calm irritated skin. It is believed to work by modulating the body's inflammatory response, which can be beneficial for inflammatory skin conditions.[11]
Skin Whitening and Hyperpigmentation Control
Mechanism of Action: Hyperpigmentation is caused by the overproduction of melanin, a process catalyzed by the enzyme tyrosinase.[12] Some fatty acid derivatives have been shown to inhibit tyrosinase activity. While direct evidence for this compound is lacking, its potential to influence melanogenesis via tyrosinase inhibition warrants investigation.
Potential Applications:
-
Skin brightening serums.
-
Dark spot correctors.
-
Even-tone moisturizers.
Experimental Protocols
In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RhE)
This protocol is based on the OECD Test Guideline 439 and is used to assess the skin irritation potential of a test substance.[2][13][14]
Objective: To determine the potential of this compound to cause skin irritation.
Materials:
-
Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE).
-
Assay medium provided by the RhE model manufacturer.
-
Phosphate-buffered saline (PBS).
-
Test substance: this compound.
-
Negative control: Sterile PBS or water.
-
Positive control: 5% Sodium Dodecyl Sulfate (SDS) solution.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 1 mg/mL in MTT diluent.
-
Isopropanol or other formazan extraction solvent.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Tissue Preparation: Upon receipt, place the RhE tissues in a 6-well plate containing pre-warmed assay medium and incubate overnight at 37°C, 5% CO2.
-
Application of Test Substance:
-
Apply 25 µL of liquid or 25 mg of solid this compound directly onto the surface of the epidermis.
-
Apply the negative and positive controls to separate tissues in triplicate.
-
-
Exposure: Incubate the tissues for 60 minutes at 37°C, 5% CO2.
-
Rinsing: After exposure, thoroughly rinse the tissues with PBS to remove the test substance.
-
Post-incubation: Transfer the tissues to a new 6-well plate with fresh, pre-warmed assay medium and incubate for 42 hours at 37°C, 5% CO2.
-
MTT Assay:
-
After post-incubation, transfer the tissues to a 24-well plate containing 300 µL of MTT solution per well.
-
Incubate for 3 hours at 37°C, 5% CO2.
-
-
Formazan Extraction:
-
After incubation, gently blot the tissues and place them in a new 24-well plate.
-
Add 2 mL of isopropanol to each well to extract the formazan dye.
-
Seal the plate and shake for 2 hours at room temperature, protected from light.
-
-
Quantification: Transfer 200 µL of the extract from each well to a 96-well plate and measure the optical density (OD) at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the negative control. A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.
Workflow for In Vitro Skin Irritation Assessment
Caption: Workflow for assessing skin irritation potential of this compound.
In Vitro Tyrosinase Inhibition Assay
This protocol is a common method to screen for potential skin-whitening agents.[6][7]
Objective: To evaluate the inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1).
-
L-DOPA (L-3,4-dihydroxyphenylalanine).
-
Test substance: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive control: Kojic acid.
-
50 mM Sodium Phosphate Buffer (pH 6.8).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of this compound and kojic acid in the appropriate solvent.
-
-
Assay in 96-well plate:
-
To each well, add:
-
20 µL of the test sample (this compound) or control.
-
140 µL of phosphate buffer.
-
20 µL of tyrosinase solution.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiate Reaction: Add 20 µL of L-DOPA solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
Data Analysis:
-
Calculate the rate of reaction (slope of the linear phase of the absorbance vs. time curve).
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Signaling Pathway of Melanin Synthesis and Potential Inhibition by this compound
Caption: Potential inhibition of the melanin synthesis pathway by this compound.
In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts
This protocol assesses the potential of a substance to stimulate collagen production.[3][4][15]
Objective: To quantify the effect of this compound on collagen synthesis in human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts (HDFs).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Test substance: this compound.
-
Positive control: Ascorbic acid.
-
Sirius Red dye solution.
-
0.5 M acetic acid.
-
0.1 M HCl.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Culture: Culture HDFs in T-75 flasks until confluent.
-
Seeding: Seed the HDFs into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or ascorbic acid. Incubate for 48-72 hours.
-
Sirius Red Staining:
-
Remove the culture medium and wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., Kahle's solution) for 15 minutes.
-
Wash again with PBS.
-
Add Sirius Red solution to each well and incubate for 1 hour at room temperature.
-
Wash with 0.1 M HCl to remove unbound dye.
-
-
Elution and Quantification:
-
Add a destaining solution (e.g., 0.1 M NaOH) to each well to elute the bound dye.
-
Transfer the solution to a new 96-well plate and measure the absorbance at 540 nm.
-
Data Analysis: Compare the absorbance values of the treated cells to the untreated control to determine the percentage increase in collagen synthesis.
Logical Relationship for Anti-Aging Effect of this compound
Caption: Potential anti-aging mechanism of this compound.
Safety and Toxicology
This compound is generally considered safe for use in cosmetic formulations.[2] However, as with any cosmetic ingredient, it is essential to conduct safety assessments.
Human Repeat Insult Patch Test (HRIPT): The HRIPT is the gold standard for assessing the skin sensitization potential of a cosmetic ingredient.[1][2][13][16][17] The test involves repeated application of the test material to the skin of human volunteers over several weeks, followed by a challenge phase to determine if sensitization has occurred.[1]
Conclusion
This compound is a multifunctional ingredient with significant potential beyond its traditional role as an emulsifier and texturizer. Based on the known properties of lauric acid and other 1,3-diglycerides, it is a promising candidate for use in formulations aimed at improving skin barrier function, hydration, and addressing signs of aging and inflammation. Further direct research, utilizing the protocols outlined in this document, is warranted to fully elucidate and quantify the cosmetic benefits of this compound.
References
- 1. Ex vivo tests to study cosmetic ingredient efficiency | Syntivia [syntivia.fr]
- 2. iivs.org [iivs.org]
- 3. oliviaoleo.com [oliviaoleo.com]
- 4. mamaearth.com [mamaearth.com]
- 5. clyte.tech [clyte.tech]
- 6. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. fiveable.me [fiveable.me]
- 9. MMP inhibitors | Matrix metalloprotease inhibitors | Cosmetic Ingredients Guide [ci.guide]
- 10. Lauric Acid Benefits: Why This Ingredient Is in High Demand Across Industries [elchemy.com]
- 11. skintypesolutions.com [skintypesolutions.com]
- 12. Ex vivo human skin mimicking intrinsic aging | QIMA Life Sciences [qima-lifesciences.com]
- 13. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 14. oecd.org [oecd.org]
- 15. Ex Vivo Live Full-Thickness Porcine Skin Model as a Versatile In Vitro Testing Method for Skin Barrier Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ready-to-use ex vivo human skin models for cosmetic testing | Genoskin [genoskin.com]
Protocol for the Direct Esterification of Lauric Acid and Glycerol to Synthesize Monolaurin
Application Notes
The direct esterification of lauric acid and glycerol is a fundamental reaction for the synthesis of monolaurin, a monoglyceride with significant applications in the food, cosmetic, and pharmaceutical industries as an emulsifier and antimicrobial agent.[1][2] This document provides detailed protocols for the synthesis of monolaurin using both chemical and enzymatic catalysts. The choice of catalyst and reaction conditions can be tailored to optimize for yield, selectivity, and process sustainability.
Acid catalysts, such as p-toluenesulfonic acid (pTSA) and sulfuric acid (H₂SO₄), are effective for this reaction, often conducted at elevated temperatures.[3][4] Enzymatic catalysis, employing lipases like Novozym 435 or Lipozyme IM-20, offers a milder and more selective alternative, minimizing the formation of di- and trilaurin byproducts.[5][6][7] Heterogeneous catalysts, including zeolites and layered double hydroxides, provide advantages in terms of catalyst recovery and reuse.[2][8]
The purification of monolaurin from the reaction mixture is a critical step. Techniques such as liquid-liquid extraction and column chromatography are commonly employed to isolate the desired product from unreacted starting materials and byproducts.[3] Subsequent analysis using methods like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Flame Ionization Detection (GC-FID), and spectroscopic techniques (FTIR, NMR, GC-MS) is essential for product identification and purity assessment.[9][10][11][12]
Chemical Reaction Pathway
The esterification reaction involves the condensation of the carboxylic acid group of lauric acid with one of the hydroxyl groups of glycerol, releasing a molecule of water.
Caption: Direct esterification of lauric acid and glycerol.
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification
This protocol describes the synthesis of monolaurin using p-toluenesulfonic acid (pTSA) as a catalyst in a solvent-free system.
Materials:
-
Lauric Acid (reagent grade)
-
Glycerol (reagent grade)
-
p-Toluenesulfonic acid (pTSA) (catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethanol
-
n-Hexane
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine lauric acid and glycerol in a 1:1 molar ratio.[3]
-
Catalyst Addition: Add pTSA catalyst at a concentration of 2.5% to 7.5% (w/w) of the lauric acid.[3]
-
Reaction: Heat the mixture to 130°C with continuous stirring for 6 hours.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dissolve the product in ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution until the pH of the organic layer is neutral to remove the acid catalyst.
-
Wash with brine and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution using a rotary evaporator.
-
-
Purification (Liquid-Liquid Extraction):
-
Dissolve the crude product in a hydroalcoholic solution (ethanol:water, 80:20 v/v).
-
Extract the solution with n-hexane to remove non-polar impurities such as dilaurin, trilaurin, and residual lauric acid.[3]
-
The monolaurin-rich hydroalcoholic phase is then concentrated to yield the purified product.
-
Protocol 2: Enzymatic Esterification
This protocol outlines the synthesis of monolaurin using an immobilized lipase, Novozym 435, in a solvent system to enhance selectivity.
Materials:
-
Lauric Acid
-
Glycerol
-
Novozym 435 (immobilized lipase)
-
tert-Butanol
-
tert-Amyl alcohol
Equipment:
-
Shaking incubator or batch reactor
-
Filtration apparatus
Procedure:
-
Reactant Preparation: Prepare a solution of lauric acid and glycerol in a solvent system consisting of t-BuOH/tert-amyl alcohol (1:1, v/v).[5] The recommended molar ratio of glycerol to lauric acid is 5:1.[5]
-
Enzyme Addition: Add Novozym 435 at a concentration of 3-5 wt% relative to the total weight of the substrates (lauric acid + glycerol).[5]
-
Reaction: Incubate the mixture at 50°C with shaking (e.g., 350 rpm) for 5 hours.[5]
-
Enzyme Recovery: Separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product mixture containing monolaurin. Further purification can be achieved using column chromatography if higher purity is required.
Data Presentation
Table 1: Comparison of Reaction Conditions and Outcomes for Monolaurin Synthesis.
| Catalyst | Molar Ratio (Glycerol:Lauric Acid) | Temperature (°C) | Time (h) | Catalyst Conc. | Yield of Monolaurin (%) | Purity of Monolaurin (%) | Reference |
| pTSA | 1:1 | 130 | 6 | 2.5% (w/w of lauric acid) | 43.54 | 100 | [3] |
| pTSA | 1:1 | 130 | 6 | 5.0% (w/w of lauric acid) | 27.89 | 100 | [3] |
| Sulfuric Acid | 1:1 | 130 | 6 | 5% (w/w of total reactant) | 31.05 | 91 | [3][4] |
| Novozym 435 | 5:1 | 50 | 5 | 3 wt% (of substrates) | 87.04 (conversion) | 90.63 (selectivity) | [5] |
| Lipozyme IM-20 | 1:1 | 55 | 6 | 3.0% (w/w) | 45.5 (molar fraction) | - | [6] |
| Zeolite Y | 8:1 | 140 | 7 | 15 wt% | 50.4 | - | [2] |
| ZrO₂/MCM-41 | 4:1 | 160 | 6 | 5 wt% | 56.4 (yield) | 57.2 (selectivity) | [13] |
Visualizations
Experimental Workflow: Acid-Catalyzed Synthesis
Caption: Workflow for acid-catalyzed monolaurin synthesis.
Logical Relationship: Factors Influencing Esterification
Caption: Key factors influencing the esterification reaction.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Synthesis and Antibacterial Activity 1-Monolaurin – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Antibacterial Activity of 2-Monolaurin – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of monolaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
- 10. Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid, mono-, di-, and trilaurins in modified coconut oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detecting the quality of glycerol monolaurate: a method for using Fourier transform infrared spectroscopy with wavelet transform and modified uninformative variable elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Preventing acyl migration during 1,3-Dilaurin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dilaurin, with a specific focus on preventing acyl migration.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration and why is it a problem in this compound synthesis?
Acyl migration is a spontaneous intramolecular reaction where an acyl group moves from one position to another on the glycerol backbone.[1] In the context of this compound synthesis, the desired product can isomerize to the more thermodynamically stable 1,2-dilaurin. This isomerization leads to a mixture of products, reducing the purity and yield of the target this compound and complicating downstream applications where isomeric purity is crucial.[1][2]
Q2: What are the primary factors that promote acyl migration?
Several factors can accelerate the rate of acyl migration:
-
Temperature: Higher temperatures significantly increase the rate of acyl migration.[2][3][4]
-
Catalysts: Both acidic and basic conditions can catalyze the reaction. The support material used for immobilized enzymes can also influence migration.[1][2]
-
Water Activity: The presence of water can facilitate acyl migration, although its effect can be complex.[1][3] In some enzymatic systems, higher water activity has been shown to decrease the rate of acyl migration.[3]
-
Reaction Time: Longer reaction times provide more opportunity for the equilibrium to shift towards the more stable isomer.[2][5]
-
Solvent: The polarity of the solvent can play a role. Non-polar solvents may accelerate acyl migration, while polar solvents can inhibit it.[2]
Q3: What are the main strategies to prevent or minimize acyl migration during this compound synthesis?
To obtain a high yield of pure this compound, it is crucial to control the reaction conditions to disfavor acyl migration. Key strategies include:
-
Enzymatic Synthesis: Utilizing a 1,3-regiospecific lipase is a highly effective method. These enzymes specifically catalyze the esterification at the sn-1 and sn-3 positions of glycerol, minimizing the formation of the 1,2-isomer.[2][4][6]
-
Temperature Control: Conducting the reaction at the lowest feasible temperature that still allows for an acceptable reaction rate is critical.[3][4]
-
Water Removal: In enzymatic reactions, removing water as it is formed can shift the equilibrium towards product formation and can help in reducing acyl migration.[1][7] This can be achieved through methods like vacuum application or the use of molecular sieves.[6][7]
-
Reaction Time Optimization: Monitoring the reaction progress and stopping it once the maximum yield of this compound is achieved can prevent subsequent isomerization.[4]
-
Use of Protecting Groups (Chemical Synthesis): In chemical synthesis, protecting the sn-2 hydroxyl group of glycerol prevents the acyl group from migrating to this position.[8]
-
Solvent Selection: Choosing an appropriate solvent system can help suppress acyl migration.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound and high content of 1,2-dilaurin | Acyl migration is occurring. | - Lower the reaction temperature.[3][4]- Reduce the reaction time.[4]- If using an enzymatic method, ensure the lipase is 1,3-regiospecific.[2]- Improve water removal methods (e.g., higher vacuum, fresh molecular sieves).[6][7]- Optimize the enzyme load; too high a concentration can sometimes increase acyl migration.[7] |
| Reaction is too slow at lower temperatures | Insufficient catalytic activity at the reduced temperature. | - Increase the amount of catalyst (enzyme or chemical).- If using an immobilized enzyme, consider a different support material that may be more active at lower temperatures.- For enzymatic reactions, ensure optimal water activity for enzyme function.[3] |
| Difficulty in separating this compound from the 1,2-isomer | The isomers have very similar physical properties. | - Use specialized chromatography techniques such as thin-layer chromatography (TLC) on boric acid-impregnated silica gel plates, which can improve the separation of diacylglycerol isomers.[9]- Consider preparative chromatography under optimized conditions. |
| Inconsistent results between batches | Variations in reaction conditions. | - Carefully control all reaction parameters, including temperature, reaction time, water content, and catalyst loading.- Ensure the quality and activity of the starting materials and catalyst are consistent. |
Data Presentation
Table 1: Comparison of Enzymatic Synthesis Conditions for 1,3-Diacylglycerols
| Enzyme | Fatty Acid | Molar Ratio (Acid:Glycerol) | Temperature (°C) | Reaction Time (h) | 1,3-DAG Content (%) | Reference |
| Lipozyme RM IM | Lauric Acid | 2:1 | 50 | 3 | 80.3 | [7][10] |
| Lipozyme RM IM | Oleic Acid | 2:1 | 65 | 2 | Not specified, but optimized for high 1,3-DAG | [4] |
| Lipozyme | Caprylic Acid | 2:1 | 25 | Not specified | 84.6 | [11] |
| Not Specified | Palmitic Acid | 2:1 | 73 | 6 | 74.98 (of total DAGs) | [6] |
| Not Specified | Stearic Acid | 1:1 | 75 | 6 | 52.43 (of total DAGs) | [6] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is a generalized procedure based on common methodologies for the enzymatic synthesis of 1,3-diacylglycerols.
Materials:
-
Glycerol
-
Lauric acid
-
Immobilized 1,3-regiospecific lipase (e.g., Lipozyme RM IM)
-
Solvent (optional, e.g., n-hexane)
-
Molecular sieves (optional, for water removal)
Procedure:
-
Combine glycerol and lauric acid in a molar ratio of 1:2 in a reaction vessel.
-
If using a solvent, add it to the mixture. A solvent-free system is also common.[7]
-
Add the immobilized lipase to the mixture. A typical enzyme load is 5-10% by weight of the substrates.[4][7]
-
If not using a vacuum, add activated molecular sieves to the reaction mixture to adsorb the water produced during esterification.[6]
-
Stir the mixture at a constant speed (e.g., 200-300 rpm).
-
Maintain the reaction temperature at a controlled, optimized level (e.g., 50-65°C).[4][7]
-
Apply a vacuum to the system to facilitate the removal of water, which drives the reaction towards product formation.[7]
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the composition using techniques like TLC or GC.
-
Once the desired conversion is achieved, stop the reaction by filtering out the immobilized enzyme.
-
The product can then be purified using methods such as molecular distillation or column chromatography to remove unreacted starting materials and byproducts.[6]
Protocol 2: Analysis of Acyl Migration by Boric Acid TLC
This method allows for the separation of 1,2- and 1,3-diacylglycerol isomers.[9]
Materials:
-
Silica gel TLC plates
-
Boric acid solution (e.g., 2.3% in ethanol)
-
Developing solvent: Chloroform/acetone (e.g., 96:4 v/v)
-
Visualization reagent (e.g., primuline spray or iodine vapor)
-
Samples of the reaction mixture
Procedure:
-
Plate Preparation: Immerse the silica gel TLC plates in the boric acid solution and then dry them in an oven.
-
Sample Application: Spot the reaction mixture samples onto the prepared TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chloroform/acetone solvent system and allow the solvent front to move up the plate.
-
Visualization: After development, dry the plate and visualize the spots using a suitable reagent. The this compound will have a higher Rf value (travels further up the plate) than the 1,2-dilaurin.
Visualizations
Caption: Pathway of this compound synthesis and subsequent acyl migration to 1,2-dilaurin.
Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.
References
- 1. research.monash.edu [research.monash.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preliminary Study on Acyl Incorporation and Migration in the Production of 1,3-diacylglycerol by Immobilized Lipozyme RM IM-catalyzed Esterification [jstage.jst.go.jp]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. mdpi.com [mdpi.com]
- 7. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1,3-Dilaurin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for a high yield of 1,3-Dilaurin.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and suggested solutions in a question-and-answer format.
Question 1: Why is the conversion of lauric acid low?
Answer: Low conversion of lauric acid can be attributed to several factors, including suboptimal reaction conditions and reagent quality.
| Potential Cause | Suggested Solution |
| Inactive or Insufficient Enzyme | Ensure the lipase is active and used in an appropriate concentration. For instance, in a solvent-free system, a concentration of around 5 wt% of Lipozyme RM IM has been shown to be effective.[1] |
| Suboptimal Temperature | The reaction temperature significantly influences enzyme activity. For the enzymatic synthesis of this compound, a temperature of around 50°C has been found to be optimal.[1][2] |
| Inappropriate Substrate Molar Ratio | The molar ratio of glycerol to lauric acid is a critical parameter. An excess of glycerol can favor the formation of monolaurin, while an excess of lauric acid might lead to the formation of trilaurin. A molar ratio of lauric acid to glycerol of 2:1 is a common starting point for maximizing this compound.[3] |
| Presence of Water | Excess water in the reaction mixture can lead to the hydrolysis of the ester, reducing the yield. Water is also a byproduct of the esterification reaction.[4] |
| Poor Mixing | In a solvent-free system, ensure adequate stirring to overcome mass transfer limitations and ensure proper mixing of the immiscible substrates (glycerol and lauric acid). |
Question 2: The lauric acid conversion is high, but the yield of this compound is low, with a significant amount of 1,2-Dilaurin being formed. What is the cause?
Answer: The formation of 1,2-Dilaurin is primarily due to acyl migration, where an acyl group moves from the sn-1 or sn-3 position to the sn-2 position.
| Potential Cause | Suggested Solution |
| Acyl Migration | This intramolecular rearrangement is often promoted by high temperatures and prolonged reaction times. A slight decrease in this compound content can be observed with a further increase in enzyme concentration, which is ascribed to acyl migration leading to an increase of 1,2-dilaurin content.[1] |
| To minimize acyl migration, consider optimizing the reaction time and temperature. It is also important to choose a lipase with high 1,3-regiospecificity. Lipozyme RM IM and Novozym 435 have demonstrated good performance.[1][2] |
Question 3: My reaction has stalled, and I am observing the formation of byproducts. What should I do?
Answer: Reaction stalling and byproduct formation can be due to enzyme deactivation or unfavorable equilibrium.
| Potential Cause | Suggested Solution |
| Enzyme Deactivation | Prolonged exposure to high temperatures or extreme pH can deactivate the lipase. Ensure the reaction conditions are within the optimal range for the chosen enzyme. |
| Equilibrium Limitation | The esterification reaction is reversible. The accumulation of water can shift the equilibrium back towards the reactants.[4] |
| To drive the reaction forward, consider the continuous removal of water using methods like vacuum application or the addition of molecular sieves.[4] A vacuum-driven air bubbling operation has been shown to be an effective method.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a diacylglycerol where two lauric acid molecules are esterified to the sn-1 and sn-3 positions of a glycerol backbone.[5][6][7] It is a significant surfactant in the food, cosmetic, and pharmaceutical industries.[2]
Q2: What are the common methods for synthesizing this compound? A2: The primary methods for synthesizing this compound are through the direct esterification of glycerol with lauric acid or the glycerolysis of trilaurin.[8] Enzymatic synthesis using lipases is often preferred due to its high specificity and milder reaction conditions compared to chemical methods.[8]
Q3: Which lipases are most effective for this compound synthesis? A3: Lipases with high 1,3-regiospecificity are ideal for maximizing the yield of this compound. Lipozyme RM IM and Novozym 435 have been reported to exhibit good performance in the synthesis of 1,3-diacylglycerols.[1][2]
Q4: Is a solvent necessary for the reaction? A4: The enzymatic synthesis of this compound can be effectively carried out in a solvent-free system.[1][2] This approach is considered more environmentally friendly and cost-effective. However, in some cases, a solvent system like a mixture of n-hexane and tert-butanol can be used to create a homogeneous reaction mixture.[9]
Q5: How can the product be purified? A5: After the reaction, the enzyme can be removed by filtration. The product mixture, which may contain unreacted substrates, monoglycerides, and other diglycerides, can be purified using column chromatography.[8]
Data Presentation
Table 1: Optimized Reaction Conditions for Enzymatic Synthesis of this compound
| Parameter | Optimized Value | Reference |
| Lipase | Lipozyme RM IM | [1][2] |
| Enzyme Concentration | 5 wt% (based on reactants) | [1][2] |
| Reaction Temperature | 50°C | [1][2] |
| Substrate Molar Ratio (Lauric Acid:Glycerol) | 2:1 | [3] |
| Reaction Time | 3 hours | [1][2] |
| System | Solvent-free with vacuum-driven air bubbling | [1][2] |
| Lauric Acid Conversion | 95.3% | [1][2] |
| This compound Content | 80.3% | [1][2] |
Experimental Protocols
Enzymatic Synthesis of this compound via Direct Esterification in a Solvent-Free System
This protocol describes the synthesis of this compound using an immobilized lipase in a solvent-free system with vacuum-driven air bubbling for water removal.
Materials:
-
Lauric Acid
-
Glycerol
-
Immobilized Lipase (e.g., Lipozyme RM IM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Vacuum pump and vacuum trap
-
Air inlet with a flow meter
Procedure:
-
Reactant Preparation: Add lauric acid and glycerol to the round-bottom flask in a 2:1 molar ratio.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical concentration is 5% by weight of the total reactants.[1][2]
-
Reaction Setup: Place the flask in the heating mantle on the magnetic stirrer. Connect the flask to the vacuum pump via a vacuum trap.
-
Reaction Conditions:
-
Reaction Monitoring: Monitor the progress of the reaction by taking small samples at regular intervals and analyzing them using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of lauric acid and the content of this compound. A reaction time of 3 hours has been shown to be effective.[1][2]
-
Enzyme Removal: Once the reaction has reached the desired conversion, cool the mixture to room temperature and separate the immobilized enzyme by filtration. The enzyme can be washed and potentially reused.
-
Product Purification: The resulting product mixture can be purified by methods such as column chromatography to isolate the this compound.
Visualizations
References
- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CAS 539-93-5: this compound | CymitQuimica [cymitquimica.com]
- 6. GSRS [precision.fda.gov]
- 7. pschemicals.com [pschemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Lipase-catalyzed synthesis of monoacylglycerol in a homogeneous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lipozyme Stability for 1,3-Dilaurin Production
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the stability and efficiency of Lipozyme in the enzymatic synthesis of 1,3-dilaurin.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound using Lipozyme.
Question 1: Why is my this compound yield low despite high lauric acid conversion?
Answer: A low yield of this compound, even with high substrate conversion, can be attributed to several factors, primarily acyl migration and the formation of byproducts.
-
Acyl Migration: The migration of an acyl group from the sn-1 or sn-3 position to the sn-2 position can lead to the formation of 1,2-diacylglycerols (1,2-DAG) instead of the desired 1,3-diacylglycerols (1,3-DAG). This is a common issue in diacylglycerol synthesis. A slight decrease in this compound content with an increasing enzyme concentration can sometimes be attributed to acyl migration.[1]
-
Byproduct Formation: The reaction may also produce monoglycerides (monolaurin) and triglycerides (trilaurin) as byproducts.[2]
-
Sub-optimal Reaction Conditions: Factors such as temperature, reaction time, and water content can significantly influence the selectivity of the enzyme towards this compound.
Solutions:
-
Optimize Enzyme Concentration: An increase in enzyme concentration generally increases the reaction rate, but excessively high concentrations can promote acyl migration. It is crucial to determine the optimal enzyme loading for your specific reaction conditions.[1]
-
Control Water Content: Water is essential for lipase activity, but excess water can promote the hydrolysis of esters, leading to the formation of free fatty acids and reducing the overall yield. For solvent-free systems, removing water as it is produced, for instance by using a vacuum, can drive the reaction towards synthesis.[1][3]
-
Select an Appropriate Solvent: While solvent-free systems are common, the choice of an organic solvent can influence reaction rates and enzyme stability. The logP of the solvent can affect both the esterification rate and acyl migration.[4]
Question 2: My Lipozyme activity is decreasing rapidly after only a few reaction cycles. What is causing this instability?
Answer: A rapid decline in Lipozyme activity and stability can be caused by several factors related to the reaction environment and handling of the enzyme.
-
Solvent-Induced Deactivation: Polar organic solvents can strip the essential water layer from the enzyme's surface, leading to a loss of catalytic activity.[5] For example, a high concentration of dimethylformamide (DMF) has been shown to significantly inhibit Lipozyme TLIM activity.[5]
-
Alcohol Inhibition: Alcohols, used as substrates in transesterification, can deactivate lipases, which is a known issue in biodiesel production.[6]
-
Thermal Denaturation: Although immobilized lipases generally exhibit improved thermostability, prolonged exposure to temperatures above their optimum can lead to irreversible denaturation.[7]
-
Mechanical Stress: Vigorous agitation can cause physical damage to the immobilization support, leading to enzyme leaching and loss of activity.
Solutions:
-
Immobilization: If you are not already using an immobilized form, doing so is the most effective way to enhance stability. Immobilization on a solid support improves resistance to denaturation by temperature, pH, and organic solvents.[6][8]
-
Solvent Selection: Prefer non-polar organic solvents, which are generally less detrimental to lipase activity than polar ones.[5] Alternatively, a solvent-free system can be employed to avoid solvent-related deactivation.[1][9]
-
Optimize Temperature: Operate within the optimal temperature range for the specific Lipozyme being used. For instance, an optimal temperature of 50°C has been reported for this compound synthesis using Lipozyme RM IM.[1][9]
-
Stepwise Substrate Addition: In cases of substrate inhibition (e.g., by methanol in biodiesel production), a stepwise addition of the alcohol can prevent high concentrations from deactivating the enzyme.[6]
Question 3: I am observing a high content of 1,2-dilaurin in my final product. How can I improve the regioselectivity for this compound?
Answer: The presence of 1,2-dilaurin is typically due to acyl migration. Improving the 1,3-regioselectivity involves optimizing reaction conditions to minimize this phenomenon.
-
Choice of Lipase: Different lipases exhibit different levels of regioselectivity. Lipozyme RM IM, derived from Rhizomucor miehei, is a 1,3-specific lipase and is often a good choice for this synthesis.[1][10]
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can sometimes provide more opportunity for acyl migration to occur.
-
Water Activity: The amount of water in the system can influence the flexibility of the enzyme and the reaction equilibrium, potentially affecting acyl migration.
Solutions:
-
Use a 1,3-Specific Lipase: Ensure you are using a lipase known for its 1,3-specificity, such as Lipozyme RM IM or Lipozyme TL IM.[10][11]
-
Optimize Reaction Time: Monitor the reaction progress over time to identify the point at which the this compound concentration is maximized, before significant acyl migration occurs.
-
Solvent Engineering: The choice of solvent can influence the enzyme's conformation and thereby its selectivity. Non-polar solvents are often preferred.
Frequently Asked Questions (FAQs)
Q1: Which type of Lipozyme is best for this compound production?
A1: Both Lipozyme RM IM and Novozym 435 have demonstrated good performance in terms of lauric acid conversion for this compound synthesis.[1][9] In one study, Lipozyme TL IM showed lower activity under the tested conditions.[1][9] Lipozyme RM IM, in particular, has shown excellent operational stability, retaining over 80% of its activity after 10 consecutive batches in a solvent-free system.[1]
Q2: What is the benefit of using a solvent-free system for this compound synthesis?
A2: Solvent-free systems offer several advantages:
-
Reduced Costs: Eliminates the cost of purchasing and recycling organic solvents.
-
Greener Process: Avoids the environmental and safety hazards associated with organic solvents.
-
Higher Volumetric Productivity: The concentration of reactants is higher, which can lead to increased reaction rates.
-
Simplified Downstream Processing: Product purification is often simpler without the need to remove a solvent.
Studies have demonstrated high yields of this compound (80.3%) and lauric acid conversion (95.3%) in a solvent-free system using Lipozyme RM IM.[1][9]
Q3: How can I improve the reusability of my immobilized Lipozyme?
A3: Improving reusability is key to making the process cost-effective.
-
Immobilization Technique: The method of immobilization is crucial. Covalent attachment or entrapment can provide stronger binding than simple adsorption, reducing enzyme leaching.[8] Adsorption on hydrophobic supports is a common and effective method for lipases due to interfacial activation.[12]
-
Washing Procedure: After each cycle, washing the immobilized enzyme with an appropriate solvent (e.g., a non-polar solvent like hexane) can remove residual substrates and products that might inhibit subsequent reactions, without significantly harming the enzyme.
-
Storage Conditions: Store the recovered lipase under appropriate conditions (e.g., at low temperatures) between cycles to maintain its stability.
Lipozyme RM IM has been shown to maintain 80.2% of its original catalytic activity after 10 consecutive uses in this compound synthesis.[1]
Q4: What role does water play in the enzymatic synthesis of this compound?
A4: Water plays a dual role in lipase-catalyzed reactions. A thin layer of water around the enzyme is essential to maintain its catalytically active conformation. However, the overall reaction for this compound synthesis is an esterification, which produces water. According to Le Chatelier's principle, this product water can shift the equilibrium back towards the reactants (hydrolysis), thus reducing the final yield. Therefore, it is crucial to control the water content, often by removing it from the reaction medium via vacuum or by using molecular sieves.[13]
Data Presentation
Table 1: Comparison of Commercial Lipases for this compound Synthesis
| Lipase Preparation | Source Organism | Key Characteristics | Performance in 1,3-DAG Synthesis | Reference |
| Lipozyme RM IM | Rhizomucor miehei | Immobilized, 1,3-specific | High lauric acid conversion and good operational stability. | [1][9] |
| Novozym 435 | Candida antarctica Lipase B | Immobilized, non-specific | Good performance in lauric acid conversion. | [1][9] |
| Lipozyme TL IM | Thermomyces lanuginosus | Immobilized, 1,3-specific | Reported to have lower activity in some studies. | [1][9][10] |
Table 2: Effect of Reaction Parameters on Solvent-Free this compound Synthesis using Lipozyme RM IM
| Parameter | Condition | Lauric Acid Conversion (%) | This compound Content (%) | Reference |
| Reaction Time | 3 hours | 95.3 | 80.3 | [1] |
| Temperature | 50°C | 95.3 | 80.3 | [1] |
| Enzyme Load | 5 wt% (of reactants) | 95.3 | 80.3 | [1] |
| Vacuum | 4 mm Hg | - | - | [3] |
Table 3: Operational Stability of Lipozyme RM IM in this compound Synthesis
| Number of Cycles | Relative Activity (%) |
| 1 | 100.0 |
| 2 | 98.5 |
| 4 | 92.1 |
| 6 | 88.3 |
| 8 | 84.7 |
| 10 | 80.2 |
| Data adapted from a study on solvent-free synthesis. Relative activity is the ratio of this compound content from each cycle to that of the first cycle.[1] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of this compound using Lipozyme RM IM
This protocol is based on methodologies reported for the efficient synthesis of this compound.[1][3]
-
Reactant Preparation: In a reaction vessel, combine lauric acid and glycerol. A typical molar ratio is 2:1 (lauric acid:glycerol).
-
Enzyme Addition: Add Lipozyme RM IM to the mixture. An effective concentration is 5% by weight of the total reactants.[1]
-
Reaction Setup: Place the vessel in a temperature-controlled shaker or reactor maintained at 50°C.
-
Water Removal: Apply a vacuum (e.g., 4 mm Hg) to the system. This continuously removes the water produced during esterification, driving the reaction forward.[3] An alternative is vacuum-driven air bubbling.[1]
-
Reaction Monitoring: Allow the reaction to proceed for approximately 3 hours. Samples can be taken periodically to monitor the conversion of lauric acid and the formation of this compound using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Enzyme Recovery: At the end of the reaction, separate the immobilized enzyme from the product mixture by filtration for subsequent reuse.
-
Product Analysis: Analyze the final product mixture to determine the content of this compound, 1,2-dilaurin, monolaurin, trilaurin, and unreacted substrates.
Protocol 2: Assessing the Operational Stability of Immobilized Lipozyme
This protocol describes a method to evaluate the reusability of Lipozyme over multiple batch reactions.[1]
-
Initial Reaction: Perform the first batch reaction as described in Protocol 1.
-
Enzyme Recovery: After the 3-hour reaction, recover the immobilized Lipozyme by filtration.
-
Washing (Optional but Recommended): Wash the recovered enzyme with a non-polar solvent like n-hexane to remove any adsorbed products or substrates. Dry the enzyme gently before the next use.
-
Subsequent Cycles: Introduce the recovered enzyme into a fresh mixture of lauric acid and glycerol to start the next reaction cycle under identical conditions (50°C, 3 hours, vacuum).
-
Repeat: Repeat this process for a desired number of cycles (e.g., 10 cycles).
-
Activity Measurement: Analyze the product from each cycle to determine the this compound content.
-
Calculate Relative Activity: Calculate the relative activity for each cycle by dividing the this compound yield of that cycle by the yield from the first cycle and multiplying by 100.
Visualizations
Caption: Workflow for enzymatic synthesis and reusability testing of Lipozyme.
Caption: Troubleshooting flowchart for decreased Lipozyme stability.
References
- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of monolaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Thermodynamics and inhibition studies of lipozyme TL IM in biodiesel production via enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1,3-Dilauroylglycerol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,3-Dilauroylglycerol (1,3-DLG).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 1,3-Dilauroylglycerol (1,3-DLG)?
A1: The main difficulties in purifying 1,3-DLG stem from the complex mixture of related compounds produced during its synthesis. Key challenges include:
-
Presence of Multiple Acylglycerol Impurities: The crude product typically contains unreacted starting materials like lauric acid and glycerol, as well as byproducts such as monoacylglycerols (MAGs), triacylglycerols (TAGs), and the isomeric 1,2-dilauroylglycerol (1,2-DLG).
-
Acyl Migration: A significant challenge is the spontaneous isomerization of the desired 1,3-DLG to the 1,2-DLG isomer.[1][2] This migration can be catalyzed by heat, acidic or basic conditions, and even prolonged contact with silica gel during chromatography.[3][4]
-
Similar Physicochemical Properties of Isomers: The 1,2- and 1,3-isomers of DLG have very similar polarities and molecular weights, making their separation by conventional methods like column chromatography and crystallization challenging.
-
Crystallization Difficulties: Achieving high-purity crystals of 1,3-DLG can be hampered by the presence of impurities that can inhibit crystal formation or co-crystallize with the product. The solvent system and cooling rate are critical factors that need careful optimization.
Q2: What are the common methods for purifying 1,3-DLG?
A2: The most common purification techniques for 1,3-DLG are:
-
Crystallization: This is a widely used method that leverages the differential solubility of 1,3-DLG and impurities in a given solvent at varying temperatures. Mixed solvent systems, such as n-hexane and ethyl acetate, have been shown to be effective.[5][6]
-
Silica Gel Column Chromatography: This technique separates compounds based on their polarity. While effective for removing more polar (e.g., monoacylglycerols) and less polar (e.g., triacylglycerols) impurities, separating the 1,2- and 1,3-DLG isomers can be difficult and may require careful optimization of the solvent system.[4][7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be a powerful tool for separating 1,2- and 1,3-DLG isomers.[8][9][10]
-
Molecular Distillation: This technique is particularly useful for removing volatile impurities like free fatty acids and monoacylglycerols at a larger scale.[11]
Q3: How can I minimize acyl migration during purification?
A3: To minimize the isomerization of 1,3-DLG to 1,2-DLG, consider the following precautions:
-
Temperature Control: Avoid excessive heat during all purification steps. If heating is necessary to dissolve the sample, do so for the shortest possible time. When possible, conduct purification steps at lower temperatures. Increased temperature enhances the rate of acyl migration.[5]
-
Avoid Acidic and Basic Conditions: Acyl migration is catalyzed by both acids and bases. Ensure that all solvents and reagents are neutral. If acidic or basic reagents are used in the synthesis, they must be thoroughly removed before purification.
-
Limit Contact Time with Stationary Phases: During column chromatography, prolonged exposure to the silica gel can promote acyl migration.[3] Optimize the chromatography to be as efficient as possible to reduce the residence time of the compound on the column.
-
Proper Storage: Store purified 1,3-DLG at low temperatures (e.g., -20°C) to minimize isomerization over time.[4]
Troubleshooting Guides
Problem 1: Low Purity of 1,3-DLG After Crystallization
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the crystallization solvent is crucial. A solvent that is too non-polar may not effectively dissolve impurities, while a solvent that is too polar may also dissolve the desired 1,3-DLG, leading to low recovery. Experiment with mixed solvent systems. For instance, a mixture of n-hexane and ethyl acetate has been shown to be effective for the crystallization of similar diacylglycerols.[5][6] The optimal ratio will depend on the specific impurity profile of your crude product. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. Slow cooling promotes the formation of more ordered and purer crystals. |
| "Oiling Out" | The compound separates as a liquid instead of forming solid crystals. This can be due to high impurity levels or a supersaturated solution. Try reheating the mixture and adding a small amount of additional solvent to reduce the concentration. Then, allow for slower cooling. |
| Co-crystallization of Impurities | If impurities have very similar structures and solubilities to 1,3-DLG (e.g., 1,2-DLG), multiple recrystallization steps may be necessary to achieve the desired purity. |
Problem 2: Poor Separation of 1,2-DLG and 1,3-DLG by Silica Gel Chromatography
| Possible Cause | Recommended Solution |
| Incorrect Mobile Phase Polarity | The polarity of the eluent is critical for separating the closely related 1,2- and 1,3-DLG isomers. A common issue is a mobile phase that is too polar, causing both isomers to elute together. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., diethyl ether or ethyl acetate) in a shallow gradient.[4] |
| Column Overloading | Loading too much sample onto the column can lead to broad peaks and poor resolution. As a general rule, the amount of sample should be about 1-5% of the weight of the silica gel. |
| Acyl Migration on the Column | The slightly acidic nature of silica gel can promote the isomerization of 1,3-DLG to 1,2-DLG during chromatography.[3] To mitigate this, you can use deactivated (neutral) silica gel or add a small amount of a neutral modifier to the mobile phase. Additionally, try to run the column as quickly as possible without sacrificing separation. |
| Inadequate Fraction Collection | The two isomers may elute very close to each other. Collect smaller fractions and analyze them carefully by Thin Layer Chromatography (TLC) to identify the pure fractions of 1,3-DLG. |
Data Presentation
Table 1: Purity of 1,3-Lauryl Diacylglycerol (1,3-LDAG) after Crystallization with Different Solvent Systems
| Solvent System (v/v) | Purity of 1,3-LDAG (%) |
| n-hexane: ethyl acetate (92:8) | 97.8 |
Data adapted from a study on sn-1,3 lauryl diacylglycerol, a close structural analog of 1,3-dilauroylglycerol.[5]
Table 2: Thin Layer Chromatography (TLC) Solvent Systems for Diacylglycerol Analysis
| Solvent System (v/v/v) | Purpose |
| Petroleum ether: Diethyl ether: Acetic acid (80:20:1) | General separation of neutral lipids, including diacylglycerols. |
| Toluene: Chloroform: Methanol (85:15:5) | Separation of 1,2- and 1,3-diacylglycerol isomers.[12] |
| Hexane: Diethyl ether: Acetic acid (70:30:1) | Separation of diacylglycerol isomers from other lipids.[4] |
Experimental Protocols
Protocol 1: Purification of 1,3-DLG by Mixed-Solvent Recrystallization
This protocol is adapted from a method for the purification of sn-1,3 lauryl diacylglycerol.[5][6]
Materials:
-
Crude 1,3-DLG
-
n-Hexane
-
Ethyl acetate
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude 1,3-DLG in a minimal amount of a hot n-hexane:ethyl acetate (92:8 v/v) solution in an Erlenmeyer flask. Gently heat the mixture on a hot plate until the solid is completely dissolved.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold n-hexane.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Assess the purity of the crystals using TLC, HPLC, or GC.
Protocol 2: Purification of 1,3-DLG by Silica Gel Column Chromatography
This protocol provides a general framework for the separation of 1,3-DLG from other acylglycerols.
Materials:
-
Crude 1,3-DLG
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane
-
Ethyl acetate (or diethyl ether)
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude 1,3-DLG in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate) and load it onto the top of the silica gel bed.
-
Elution:
-
Begin elution with 100% n-hexane to elute non-polar impurities like triacylglycerols.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate to the n-hexane (e.g., 99:1, 98:2, 95:5, 90:10 n-hexane:ethyl acetate).
-
The 1,3-DLG will typically elute before the more polar 1,2-DLG and monoacylglycerols.
-
-
Fraction Collection and Analysis: Collect small fractions and analyze each fraction by TLC using a suitable solvent system (e.g., petroleum ether:diethyl ether:acetic acid 80:20:1).
-
Pooling and Solvent Evaporation: Combine the fractions containing the pure 1,3-DLG and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the purification of 1,3-DLG by mixed-solvent recrystallization.
Caption: Workflow for the purification of 1,3-DLG by silica gel column chromatography.
References
- 1. Preliminary Study on Acyl Incorporation and Migration in the Production of 1,3-diacylglycerol by Immobilized Lipozyme RM IM-catalyzed Esterification [jstage.jst.go.jp]
- 2. research.monash.edu [research.monash.edu]
- 3. Acyl migration in 1,2-dipalmitoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. research.monash.edu [research.monash.edu]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. avantiresearch.com [avantiresearch.com]
Technical Support Center: Chemical Synthesis of Diacylglycerols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of diacylglycerols (DAGs).
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in diacylglycerol (DAG) synthesis?
A1: The most common side products in DAG synthesis are monoacylglycerols (MAGs) and triacylglycerols (TAGs).[1][2] The formation of these is often due to the consecutive and reversible nature of the esterification or glycerolysis reactions.[3] In some cases, especially at high temperatures or with certain catalysts, by-products like glycerol oligomers, polyglycerol, alkenes, or acrolein can also be formed.[4]
Q2: How does the choice of catalyst influence the formation of side products?
A2: The catalyst plays a crucial role in determining the product distribution. Strong acid or base catalysts can be effective but may lead to a less pure product mixture containing MAGs, DAGs, TAGs, and soaps, especially in chemical glycerolysis at high temperatures.[1] Enzymatic catalysts, such as lipases, offer higher selectivity and milder reaction conditions, which can lead to higher product purity.[5][6] However, the regioselectivity of the lipase is a critical factor; for instance, a 1,3-specific lipase is often used to produce 1,3-DAGs.[7]
Q3: What is acyl migration and how can it be minimized?
A3: Acyl migration is the intramolecular transfer of an acyl group from one hydroxyl group to another on the glycerol backbone. This is a significant side reaction, particularly when synthesizing 1,2-diacylglycerols, as they can isomerize to the more stable 1,3-diacylglycerols. Higher temperatures can promote acyl migration.[8] Using mild reaction conditions and appropriate protecting group strategies during chemical synthesis can help to avoid this issue.[9]
Q4: Why is my DAG yield consistently low?
A4: Low DAG yield can be attributed to several factors. In enzymatic synthesis, poor miscibility of glycerol in the reaction system can decrease the reaction rate.[8] In both chemical and enzymatic synthesis, the equilibrium of the reaction may favor the reactants or other products like TAGs. Removing by-products, such as water or ethanol in esterification and transesterification respectively, can help drive the reaction towards DAG formation.[8] Additionally, suboptimal reaction conditions such as temperature, substrate molar ratio, and catalyst loading can all contribute to low yields.[4][8]
Troubleshooting Guides
Problem 1: High Contamination with Triacylglycerols (TAGs)
-
Possible Cause 1: Reaction temperature is too high.
-
Solution: Higher temperatures can favor the further esterification of DAG to form TAG.[8] Optimize the reaction temperature by performing a temperature screening experiment to find the optimal balance between reaction rate and selectivity for DAG. For instance, in one study, as the temperature increased from 45 to 55°C, the DAG yield decreased while TAG content increased.[8]
-
-
Possible Cause 2: Incorrect substrate molar ratio.
-
Solution: An excess of the fatty acid or fatty acid source relative to glycerol can drive the reaction towards the formation of fully acylated TAGs. Adjust the molar ratio of glycerol to the acyl donor. For DAG synthesis via glycerolysis, an excess of glycerol favors MAG formation, while a limited amount of glycerol leads to the formation of DAG.[10]
-
-
Possible Cause 3: Prolonged reaction time.
-
Solution: Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for maximizing DAG concentration before significant conversion to TAG occurs.
-
Problem 2: High Contamination with Monoacylglycerols (MAGs)
-
Possible Cause 1: Incomplete reaction.
-
Solution: The reaction may not have proceeded long enough for the MAGs to be converted to DAGs. Increase the reaction time and monitor the composition of the reaction mixture periodically.
-
-
Possible Cause 2: Substrate molar ratio favors MAGs.
-
Solution: In glycerolysis reactions, a high molar ratio of glycerol to oil will favor the production of MAGs.[10] To increase the yield of DAGs, the amount of glycerol should be limited.
-
-
Possible Cause 3: Catalyst deactivation or insufficient amount.
-
Solution: Ensure the catalyst is active and used in the correct concentration. For enzymatic reactions, the lipase may have lost activity. Consider adding fresh catalyst or using a higher catalyst loading. The reusability of lipases can be assessed to ensure consistent performance over multiple batches.[11]
-
Problem 3: Presence of Undesired By-products (e.g., oligomers, colored compounds)
-
Possible Cause 1: High reaction temperatures in chemical synthesis.
-
Possible Cause 2: Impure starting materials.
-
Solution: Ensure the purity of the glycerol and fatty acids (or their esters). Impurities in the starting materials can lead to side reactions and contamination of the final product. Crude glycerol from biodiesel production, for example, contains impurities like methanol, soap, and salts that should be removed before use.[12]
-
Quantitative Data Summary
The following tables summarize quantitative data from various diacylglycerol synthesis experiments.
Table 1: Enzymatic Synthesis of 1,3-Diacylglycerols via Esterification [11]
| Fatty Acid | Reaction Time (h) | 1,3-DAG Content after Purification (%) |
| Caprylic acid (C8:0) | 24 | 98.5 |
| Capric acid (C10:0) | 24 | 99.2 |
| Lauric acid (C12:0) | 3 | 99.1 |
| Palmitic acid (C16:0) | 3 | 99.5 |
| Stearic acid (C18:0) | 3 | 99.4 |
Table 2: Two-Step Vacuum-Mediated Enzymatic Synthesis of DAG-Enriched Oil [7][8]
| Parameter | Value |
| Final DAG Content | ~66% |
| 1,3-DAG Content | 62.62% |
| 1,2-DAG Content | 4.14% |
| Final TAG Content | 19.31% |
| Final MAG Content | 10.04% |
| Conversion of Ethyl Esters (EE) | 95.46% |
| Conversion of Free Fatty Acids (FFA) | 87.28% |
Table 3: Low-Temperature Chemical Synthesis of DAG from MAG [13]
| Catalyst | Condition | Reaction Time | Conversion (%) | DAG in Mixture (%) | Purity after Column Chromatography (%) | Overall Yield (%) |
| Sulfuric acid | Solvent-assisted, 70 °C | 20 min | 88 | 77 | 96 | 81 |
Experimental Protocols
Protocol 1: Solvent-Free Enzymatic Synthesis of 1,3-Dilaurin
This protocol is based on the direct esterification of glycerol with lauric acid.[11]
Materials:
-
Lauric acid (20 mmol)
-
Glycerol (10 mmol)
-
Immobilized lipase (Lipozyme RM IM, 0.25 g)
-
Petroleum ether
-
Methanol
-
Silica gel for column chromatography
-
n-hexane
-
Diethyl ether
Equipment:
-
Vacuum rotary evaporator or similar reactor
-
Filtration apparatus
-
Column for chromatography
Procedure:
-
Combine 20 mmol of lauric acid, 10 mmol of glycerol, and 0.25 g of Lipozyme RM IM in a suitable reactor.
-
Heat the reaction mixture to 50°C.
-
Apply a vacuum (e.g., 4 mm Hg) to remove the water formed during the reaction. A vacuum-driven air bubbling operation can be used to accelerate the reaction.
-
Allow the reaction to proceed for 3 hours.
-
After the reaction, cool the mixture and add petroleum ether to facilitate the filtration of the solid product and remove the lipase.
-
Evaporate the petroleum ether from the filtrate.
-
Purify the solid this compound by recrystallization from dry methanol. For liquid 1,3-DAGs, purification can be achieved by short column chromatography on silica gel, eluting with a mixture of n-hexane and diethyl ether (1:1, v/v).
-
Analyze the purity of the final product using a suitable method like NP-HPLC.
Protocol 2: Purification of Diacylglycerols by Column Chromatography
This protocol provides a general method for the purification of DAGs from a crude reaction mixture.[13]
Materials:
-
Crude DAG mixture (~20 g)
-
Silica gel
-
Petroleum ether
-
Ethyl acetate
-
Acetic acid
-
TLC plates (silica gel 60)
-
Orcinol solution (0.1% 5-methyl resorcinol in 5% H2SO4) for visualization
Equipment:
-
Glass chromatography column
-
Fraction collector (optional)
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in petroleum ether and pack it into the chromatography column.
-
Dissolve approximately 20 g of the crude reaction mixture in a minimal amount of petroleum ether.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of solvents. A typical elution sequence might be:
-
Petroleum ether
-
Petroleum ether : Ethyl acetate (e.g., 98:2, 95:5, 90:10 v/v)
-
Petroleum ether : Ethyl acetate : Acetic acid (e.g., 90:10:1 v/v/v)
-
-
Collect fractions of the eluate (e.g., 30 mL each).
-
Monitor the separation by spotting each fraction on a TLC plate. Use a mobile phase such as petroleum ether/ethyl acetate/acetic acid (90:10:1 v/v/v).
-
Visualize the spots on the TLC plate by spraying with orcinol solution and heating at 110°C for 10 minutes.
-
Combine the fractions containing the pure DAGs based on the TLC analysis.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified DAGs.
-
Determine the purity of the final product using a suitable analytical technique such as Gel Permeation Chromatography (GPC) or HPLC.
Visualizations
Caption: A simplified diagram of a major diacylglycerol signaling pathway.
Caption: A general experimental workflow for the synthesis and purification of diacylglycerols.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Diacylglycerol in food industry: Synthesis methods, functionalities, health benefits, potential risks and drawbacks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity [frontiersin.org]
- 5. Diacylglycerol Synthesis by Enzymatic Glycerolysis: Screening of Commercially Available Lipases - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]
- 8. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient asymmetric synthesis of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting low yield in enzymatic synthesis of lipids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the enzymatic synthesis of lipids, with a primary focus on resolving issues related to low reaction yield.
Frequently Asked Questions (FAQs)
Q1: My enzymatic lipid synthesis reaction is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in enzymatic lipid synthesis can stem from several factors. The most critical parameters to re-evaluate are the choice and concentration of the enzyme, the molar ratio of your substrates, the reaction temperature, and the water content in the system.[1] Sub-optimal conditions for any of these can significantly impair enzyme activity and reaction equilibrium. For instance, an inappropriate lipase or an incorrect glycerol-to-fatty-acid ratio can prevent the reaction from reaching completion.[1]
Q2: How critical is the molar ratio of substrates to the final product yield?
A2: The substrate molar ratio is a crucial factor that can shift the reaction equilibrium.[1] In many esterification reactions, such as the synthesis of monoglycerides, a significant excess of one substrate (e.g., glycerol) is often used to drive the reaction towards the desired product and minimize the formation of di- and triglycerides.[1] For example, in the synthesis of 2-monostearin, glycerol-to-stearic acid molar ratios as high as 8:1 or even 20:1 have been shown to improve the yield.[1]
Q3: Can the reaction temperature be a cause for low yield, and what is the optimal range?
A3: Temperature has a dual effect on enzymatic lipid synthesis. While higher temperatures can increase the reaction rate by improving mass transfer, excessive heat can lead to the denaturation of the enzyme.[1][2] The optimal temperature is highly dependent on the specific enzyme being used. For instance, for the commonly used immobilized Candida antarctica lipase B (Novozym 435), a temperature range of 55-70°C is often optimal for the synthesis of 2-monostearin.[1] It is always recommended to consult the manufacturer's specifications for the thermal stability of your enzyme.
Q4: What is the role of water in the reaction, and how can it affect the yield?
A4: Water content, or water activity (aw), is a key parameter in enzymatic esterification.[3] While a minimal amount of water is necessary for enzyme activation, an excessive amount can promote the reverse reaction of hydrolysis, where the ester bond is broken, thus reducing the yield of the desired lipid.[4] The optimal water content varies depending on the specific reaction and enzyme. For example, in one study on biodiesel production, increasing the water content up to 32% (w/w of oil) increased the yield, but further increases led to a decrease.[4]
Q5: I am observing the formation of byproducts. What could be the cause and how can I minimize them?
A5: Byproduct formation is a common issue. In the synthesis of monoglycerides, for instance, acyl migration is an undesirable side reaction where the acyl group moves from the sn-2 to the sn-1 or sn-3 position, converting the desired 2-monoglyceride to a 1-monoglyceride.[1] To minimize this, you can conduct the reaction at the lower end of the optimal temperature range. The choice of solvent is also critical; polar aprotic solvents like tert-butanol can inhibit acyl migration more effectively than non-polar solvents.[1]
Troubleshooting Guides
Issue 1: Low Product Yield
This guide provides a systematic approach to troubleshooting low yields in enzymatic lipid synthesis.
.
Caption: Troubleshooting workflow for low yield.
| Parameter | Potential Issue | Recommended Action |
| Enzyme | Inactive or insufficient enzyme. | Verify enzyme activity with a standard assay. Increase enzyme concentration. Consider using a different lipase with higher activity or desired regioselectivity.[4] |
| Substrate Ratio | Incorrect molar ratio shifting equilibrium away from product formation. | Systematically vary the molar ratio of substrates. An excess of one substrate is often beneficial.[1] |
| Temperature | Sub-optimal temperature leading to low reaction rate or enzyme denaturation. | Optimize the temperature based on the enzyme's specifications. Lower temperatures can sometimes reduce byproduct formation.[1][2] |
| Water Content | Excessive water causing hydrolysis, or insufficient water for enzyme activation. | Control water activity (aw) by adding a specific amount of water or using molecular sieves to remove water produced during the reaction.[1][3] |
| Mixing | Poor mixing leading to mass transfer limitations. | Increase the stirring speed to ensure a homogenous reaction mixture. |
| Inhibition | Product or substrate inhibition limiting the reaction rate. | Consider in-situ product removal or fed-batch substrate addition. |
| pH | Sub-optimal pH affecting enzyme activity. | Measure and adjust the pH of the reaction medium to the optimal range for the specific enzyme.[4] |
Issue 2: Byproduct Formation and Acyl Migration
| Parameter | Potential Issue | Recommended Action |
| Temperature | High temperatures can accelerate acyl migration. | Operate the reaction at the lower end of the enzyme's optimal temperature range.[1] |
| Solvent | Non-polar solvents may promote acyl migration. | Use polar aprotic solvents such as tert-butanol, which have been shown to inhibit acyl migration.[1] |
| Support Material | Acidic support for immobilized enzymes can catalyze acyl migration. | Ensure the support material for the immobilized lipase is not acidic.[1] |
| Reaction Time | Prolonged reaction times can increase the likelihood of side reactions. | Monitor the reaction progress and stop it once the optimal yield of the desired product is reached. |
Quantitative Data Summary
The optimal conditions for enzymatic lipid synthesis can vary significantly depending on the specific reaction, substrates, and enzyme used. The following tables summarize conditions from various studies.
Table 1: Optimized Conditions for Enzymatic Transesterification
| Substrate | Enzyme | Temp (°C) | Substrate Ratio | Water Content | Yield | Reference |
| Acid Oil | Biolipasa-R | 30 | 3:1 (Methanol:Oil) | 32% (w/w of oil) | 71.3% | [4] |
| Waste Cooking Oil | C. rugosa & R. miehei | 45 | 6:1 (Methanol:Oil) | 5% | 96.5% | [4] |
| Palm Oil | Shrimp Lipase | RT | - | - | 82.18% | [5] |
Table 2: Optimized Conditions for Enzymatic Esterification
| Substrates | Enzyme | Temp (°C) | Substrate Ratio | Other Conditions | Yield/Conversion | Reference |
| Stearic Acid & Glycerol | Novozym 435 | 60 | 4:1 (Glycerol:Acid) | tert-butanol solvent | High | [1] |
| Lauric Acid & (-)-Menthol | C. rugosa lipase | 45 | 3:1 (Menthol:Acid) | aw = 0.55 | 95% conversion | [3] |
Experimental Protocols
General Protocol for Enzymatic Esterification of Fatty Acids with Glycerol
This protocol provides a general methodology for the synthesis of monoglycerides.
.
Caption: Experimental workflow for esterification.
-
Reactant Preparation : Dissolve the fatty acid (e.g., stearic acid) in a suitable solvent (e.g., tert-butanol or acetone) within a temperature-controlled reactor vessel. Add glycerol at the desired molar ratio (e.g., 4:1 glycerol to fatty acid).[1]
-
Enzyme Addition : Add the immobilized lipase (e.g., Novozym 435, typically 5-10% w/w of the limiting substrate) to the reaction mixture.[1]
-
Reaction Conditions : Maintain the reaction at the optimal temperature (e.g., 60°C) with constant stirring (e.g., 200 rpm) for the specified duration (e.g., 8-24 hours).[1] If water removal is necessary to drive the equilibrium, add molecular sieves to the reaction mixture.[1]
-
Reaction Monitoring : Periodically take samples from the reaction mixture to monitor the progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination : Once the reaction has reached the desired conversion, terminate it by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Product Purification : The product can be purified from the remaining substrates and byproducts using techniques like column chromatography or crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Enzymatic Transesterification of Acid Oil for Biodiesel Production Using a Low-Cost Lipase: The Effect of Transesterification Conditions and the Synergy of Lipases with Different Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC [pmc.ncbi.nlm.nih.gov]
Effect of temperature on 1,3-Dilaurin synthesis kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 1,3-dilaurin.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, with a focus on the impact of temperature.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | Incorrect Reaction Temperature: The temperature may be too low, resulting in a slow reaction rate, or too high, causing enzyme denaturation.[1][2] | Optimize the reaction temperature. Most fungal and yeast lipases have an optimal temperature between 30°C and 50°C, while bacterial lipases are often more active between 37°C and 65°C.[1] For example, a study using Lipozyme RM IM for this compound synthesis found an optimal temperature of 50°C.[3][4] |
| Sub-optimal Enzyme Concentration: The amount of lipase may be insufficient to catalyze the reaction effectively. | Increase the enzyme concentration incrementally. A common starting point is 5 wt% of the total reactants.[3][4] | |
| Poor Substrate Molar Ratio: An incorrect ratio of lauric acid to glycerol can limit the formation of the desired product. | A molar ratio of 2:1 lauric acid to glycerol is typically used for this compound synthesis.[4][5] | |
| Presence of Excess Water: Water can promote the hydrolysis of esters, reducing the yield of this compound. | Consider using a solvent-free system or adding molecular sieves to remove water produced during the esterification reaction.[6] A vacuum can also be applied to remove water.[4][5] | |
| Formation of undesired byproducts (e.g., 1,2-dilaurin, trilaurin) | Acyl Migration: High temperatures can promote the migration of the acyl group from the sn-1 or sn-3 position to the sn-2 position, forming 1,2-dilaurin. | Operate at the lower end of the optimal temperature range. While higher temperatures can increase the initial reaction rate, they may also lead to more acyl migration. |
| Non-specific Lipase: The lipase being used may not have the desired sn-1,3 regioselectivity. | Ensure you are using a lipase with high sn-1,3 regioselectivity, such as Lipozyme RM IM or Novozym 435.[3] | |
| Enzyme inactivation | Excessively High Temperature: Most lipases will denature and lose activity at temperatures above their optimal range.[1][2] For example, Carica papaya lipase shows a significant loss of activity after incubation at temperatures ≥ 80°C.[1] | Carefully control the reaction temperature and avoid overheating. Perform pre-incubation stability tests at your desired operating temperature if you are using a new enzyme.[1] |
| Inappropriate Solvent: Some organic solvents can denature enzymes. | If using a solvent, choose a non-polar solvent like hexane which is generally well-tolerated by lipases.[7] Alternatively, a solvent-free system can be employed.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the enzymatic synthesis of this compound?
A1: The optimal temperature for this compound synthesis is dependent on the specific lipase being used. For many commercially available lipases, such as Lipozyme RM IM, an optimal temperature of around 50°C has been reported to achieve high conversion of lauric acid and a high content of this compound.[3][4] However, the optimal temperature for fungal and yeast lipases generally lies between 30°C and 50°C, whereas for bacterial lipases it is typically between 37°C and 65°C.[1] It is recommended to perform a temperature optimization study for your specific enzyme and reaction conditions.
Q2: How does temperature affect the reaction rate of this compound synthesis?
A2: Generally, increasing the reaction temperature will increase the reaction rate up to the enzyme's optimal temperature. For instance, one study on the enzymatic synthesis of butyl laurate showed a linear increase in the synthesis rate as the temperature was increased from 30°C to 60°C.[1] However, temperatures exceeding the optimum can lead to a rapid decrease in enzyme activity due to thermal denaturation, which will, in turn, decrease the reaction rate.[1][2]
Q3: Can high temperatures affect the purity of the final this compound product?
A3: Yes, high temperatures can negatively impact the purity of this compound. Elevated temperatures can increase the rate of acyl migration, which is the process where a fatty acid chain moves from the sn-1 or sn-3 position to the sn-2 position of the glycerol backbone. This results in the formation of the undesired isomer, 1,2-dilaurin, thus reducing the purity of the target this compound.
Q4: What are some common lipases used for this compound synthesis?
A4: Lipases with high sn-1,3 regioselectivity are preferred for the synthesis of this compound. Commonly used and effective lipases include Lipozyme RM IM (from Rhizomucor miehei) and Novozym 435 (from Candida antarctica lipase B).[3] Lipozyme TL IM has been reported to show lower activity for this specific reaction.[3]
Q5: How can I monitor the progress of my this compound synthesis reaction?
A5: The progress of the reaction can be monitored by periodically taking small samples from the reaction mixture and analyzing them using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[8] These methods allow for the quantification of the remaining substrates (lauric acid and glycerol) and the products formed (monolaurin, 1,2-dilaurin, this compound, and trilaurin).
Quantitative Data
Table 1: Effect of Temperature on the Synthesis of Lauric Acid Esters
| Temperature (°C) | Normalized Synthesis Rate of Butyl Laurate (%) |
| 30 | 35 |
| 40 | 63 |
| 50 | 84 |
| 55 | 100 |
Data adapted from a study on Carica papaya lipase catalyzed esterification.[1]
Table 2: Optimized Conditions for this compound Synthesis using Lipozyme RM IM
| Parameter | Optimal Value |
| Temperature | 50°C |
| Reaction Time | 3 hours |
| Enzyme Concentration | 5 wt% (based on reactants) |
| Lauric Acid Conversion | 95.3% |
| This compound Content | 80.3% |
Data from a study on solvent-free enzymatic synthesis of 1,3-diacylglycerols.[3][4]
Experimental Protocols
Protocol 1: Solvent-Free Enzymatic Synthesis of this compound
This protocol is based on a method utilizing a vacuum-driven air bubbling system.[3][4]
Materials:
-
Glycerol
-
Lauric Acid
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
50 mL pear-shaped flask
-
Water bath with temperature control
-
Vacuum pump
-
Air or Nitrogen bubbling system
Procedure:
-
Combine 10 mmol of glycerol and 20 mmol of lauric acid in a 50 mL pear-shaped flask.
-
Add the immobilized lipase, typically at a concentration of 5% by weight of the total reactants.
-
Place the flask in a water bath and set the temperature to 50°C.
-
Apply a vacuum (e.g., 4 mm Hg) to the flask to remove water produced during the reaction.
-
If available, bubble air or nitrogen through the reaction mixture to facilitate water removal and mixing.
-
Allow the reaction to proceed for 3-6 hours.
-
Monitor the reaction progress by taking samples periodically for GC or HPLC analysis.
-
Once the desired conversion is reached, terminate the reaction by filtering out the immobilized lipase. The enzyme can be washed and potentially reused.
-
The crude product can be purified using techniques such as column chromatography or molecular distillation to obtain high-purity this compound.
Diagrams
Caption: General experimental workflow for the enzymatic synthesis of this compound.
Caption: Logical relationship of temperature's effect on synthesis kinetics and purity.
References
- 1. agritrop.cirad.fr [agritrop.cirad.fr]
- 2. Enzymatic Glycerolysis of Palm Kernel Olein-Stearin Blend for Monolaurin Synthesis as an Emulsifier and Antibacterial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Water Removal in Vacuum-Driven Esterification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of water by-products in vacuum-driven esterification reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments.
Q1: Why is the removal of water so critical in an esterification reaction?
Esterification, particularly the Fischer esterification, is a reversible equilibrium reaction between a carboxylic acid and an alcohol.[1][2] Water is a product of this reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the reactants (the carboxylic acid and alcohol), thereby reducing the yield of the desired ester.[1][3] Continuous removal of water is essential to drive the reaction to completion and achieve a high conversion rate.[1][4]
Q2: I am observing low or stalled conversion in my vacuum esterification. What are the common causes related to water?
Low or stalled conversion is a frequent issue directly linked to inadequate water removal. Here are the primary causes:
-
Insufficient Vacuum: The applied vacuum may not be strong enough to lower the boiling point of water sufficiently for its effective removal at the reaction temperature.
-
System Leaks: Leaks in your glassware or tubing can compromise the vacuum level, allowing atmospheric moisture in and preventing the removal of water produced by the reaction.
-
Inefficient Condensation: If your condenser is not cold enough, water vapor may return to the reaction flask instead of being collected in the trap.
-
Saturated Drying Agents: If you are using an in-situ drying agent like molecular sieves, they may have become saturated and are no longer capable of adsorbing water.[5]
-
Initial Water Content: The reactants (alcohol, carboxylic acid) or solvent may contain significant amounts of water initially, exceeding the capacity of the removal system.[4]
Q3: How does applying a vacuum specifically help in removing water?
Applying a vacuum lowers the overall pressure of the system. This, in turn, reduces the boiling points of all volatile components, including the water by-product.[6] This allows for the selective removal of water at a lower temperature than would be possible at atmospheric pressure. This is particularly advantageous for temperature-sensitive substrates that might decompose or undergo side reactions at higher temperatures.
Q4: My reaction involves a high-boiling alcohol, and simple vacuum distillation is removing my reactant. What should I do?
This is a common challenge. The solution is to use a method that selectively removes water without stripping volatile reactants or products.
-
Azeotropic Distillation with a Dean-Stark Trap: This is a classic and effective method. A solvent that forms a low-boiling azeotrope with water (like toluene or benzene) is used.[1][7] The azeotrope boils, and its vapors condense into the Dean-Stark trap. The water, being denser, separates and collects at the bottom, while the solvent overflows and returns to the reaction flask.[3][7] This can be adapted for vacuum use, though careful pressure control is required.
-
In-Situ Adsorption with Molecular Sieves: Adding activated molecular sieves (typically 3Å for water) directly to the reaction mixture can effectively trap the water by-product as it forms.[5][8] This avoids the need for distillation altogether. However, the sieves must be thoroughly activated (dried) before use and their capacity must be sufficient for the theoretical amount of water produced.
Q5: How do I properly use and regenerate molecular sieves for water removal?
Molecular sieves are crystalline aluminosilicates that selectively adsorb molecules based on size.[8][9] For removing water, 3Å sieves are ideal as their pore size is large enough to admit water molecules but small enough to exclude most organic solvents and reactants.[5][8]
-
Activation (Drying): Before use, molecular sieves must be activated to remove any pre-adsorbed water. This is done by heating them in a furnace at a high temperature (e.g., 200-300°C) under a vacuum or with a flow of dry, inert gas for several hours.[5]
-
Application: Add the activated sieves to the reaction mixture at the beginning of the experiment. The amount should be in excess of the theoretical moles of water that will be produced.
-
Regeneration: Used sieves can be regenerated for reuse. After filtering them from the reaction mixture and washing with a dry solvent, they can be reactivated using the same heating and vacuum/purging procedure.[5]
Q6: How can I accurately measure the residual water content in my final product or reaction mixture?
The most widely used and accurate method for determining water content is Karl Fischer Titration (KFT).[10] This technique is highly specific to water and can detect concentrations down to the parts-per-million (ppm) level.
-
Volumetric KFT: Suitable for samples with water content above 0.1% (1000 ppm).
-
Coulometric KFT: Ideal for samples with very low water content (< 0.1%).[11]
Other methods like Gas Chromatography (GC) can also be used but may require specific columns and calibration.[10]
Quantitative Data on Water Removal
The efficiency of water removal can significantly impact reaction outcomes. The tables below summarize key quantitative data.
Table 1: Impact of Water Removal on Esterification Conversion
| Reaction System | Water Removal Method | Conversion without Water Removal | Conversion with Water Removal | % Increase in Conversion | Reference |
| Oleic Acid + Ethanol | Molecular Sieves | 46.9% | 62.9% (approx.) | ~16.0% | [12] |
| Acetic Acid + Ethanol | Pervaporation | 65.0% | 94.3% | 29.3% | [13] |
| Acetic Acid + Butanol | Zeolite Adsorption | 88.2% | 99.7% | 11.5% | [12] |
Table 2: Comparison of Water Removal Efficiencies of Molecular Sieves
| Agitation Method | Operating Time | Water Removal Efficiency from Ethanol | Reference |
| Rotary Shaking | 6 hours | ~87% | [14] |
| Electromagnetic Stirring | 6 hours | ~81% | [14] |
| Motionless | 6 hours | ~82% | [14] |
Note: Electromagnetic stirring was found to physically damage the molecular sieves, reducing their reusability.[15]
Visual Guides and Workflows
Fischer Esterification Equilibrium
The following diagram illustrates the reversible nature of the Fischer esterification reaction and highlights how the removal of the water by-product shifts the chemical equilibrium towards the formation of the ester, in accordance with Le Chatelier's Principle.
Caption: The equilibrium of Fischer esterification.
Troubleshooting Workflow for Low Ester Yield
If you are experiencing low yields in your vacuum-driven esterification, follow this logical troubleshooting guide to identify the potential cause.
Caption: Troubleshooting guide for low ester yield.
Key Experimental Protocols
Protocol 1: General Procedure for Vacuum-Driven Esterification with a Cold Trap
This protocol describes a general setup for removing water via direct vacuum distillation into a cold trap. It is suitable when the reactants have significantly higher boiling points than water at the operating pressure.
-
Glassware Preparation: Ensure all glassware is oven-dried to remove any surface moisture.
-
Apparatus Setup:
-
Assemble a round-bottom flask equipped with a magnetic stir bar, a distillation head connected to a condenser, and a receiving flask.
-
Place a heating mantle under the round-bottom flask.
-
Connect the vacuum takeoff adapter on the receiving flask to a cold trap (e.g., a Dewar flask with dry ice/acetone or a liquid nitrogen trap).
-
Connect the cold trap to a vacuum pump. Use a manometer to monitor the system pressure.
-
-
Charging the Reactor: Add the carboxylic acid, alcohol (often in excess), and an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) to the round-bottom flask.[16][17]
-
Reaction Execution:
-
Begin stirring and start the vacuum pump, slowly evacuating the system to the desired pressure.
-
Once the target pressure is reached, begin heating the reaction mixture to the desired temperature.
-
Observe the condensation of vapors. Water, and potentially other volatile substances, will collect in the cold trap.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, NMR).
-
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Vent the system to atmospheric pressure carefully.
-
Proceed with standard aqueous workup, typically involving a wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[17][18]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.[17][19]
-
Protocol 2: Water Quantification by Karl Fischer Titration (Volumetric)
This protocol outlines the steps for determining water content in an organic sample.
-
Apparatus: A volumetric Karl Fischer titrator.
-
Reagent Preparation:
-
Fill the titrator burette with a standardized one-component Karl Fischer titrant (e.g., CombiTitrant 5).
-
Add the appropriate Karl Fischer solvent (e.g., CombiSolvent) to the titration cell.
-
-
System Conditioning: Start the titrator and allow it to titrate the solvent to a dry, stable endpoint. This removes any ambient moisture from the cell. The instrument will indicate when it is ready.
-
Sample Introduction:
-
Using a dry, gas-tight syringe, draw an accurately weighed amount of your sample (e.g., the purified ester or a reaction aliquot).
-
Inject the sample into the titration cell through the septum.
-
-
Titration: Start the titration. The instrument will automatically add the titrant and detect the endpoint when all the water in the sample has reacted.
-
Calculation: The instrument will calculate the water content based on the volume of titrant used, the titrant concentration, and the sample weight, typically reporting the result in ppm or weight percent.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. askfilo.com [askfilo.com]
- 4. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 5. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 6. Polyester - Wikipedia [en.wikipedia.org]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. Molecular Sieves [sigmaaldrich.com]
- 9. jalonzeolite.com [jalonzeolite.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Video: Esterification - Procedure [jove.com]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
Methods to reduce 1,2-dilaurin formation in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,3-dilaurin, with a focus on minimizing the formation of the undesired 1,2-dilaurin isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound with high selectivity?
A1: The two primary methods for selectively synthesizing this compound are enzymatic synthesis and chemical synthesis. Enzymatic synthesis, utilizing 1,3-specific lipases, is often preferred for its high selectivity under mild reaction conditions.[1][2][3] Chemical synthesis routes, such as those involving glycidol esters or controlled glycerolysis, offer alternative approaches.[4][5]
Q2: Why is the formation of 1,2-dilaurin a common issue?
A2: The formation of 1,2-dilaurin is a common side product due to acyl migration. Under certain conditions, particularly at higher temperatures or in the presence of certain catalysts, the acyl group can move from the primary (sn-1 or sn-3) position to the secondary (sn-2) position of the glycerol backbone, leading to the formation of the 1,2-isomer.[3]
Q3: Which enzymes are recommended for the selective synthesis of this compound?
A3: Several commercially available lipases exhibit high selectivity for the 1 and 3 positions of glycerol. Lipozyme RM IM and Novozym 435 are frequently cited for their excellent performance in the synthesis of 1,3-diacylglycerols (DAGs), including this compound.[3][6] Lipozyme TL IM has also been used, although it may show lower activity under certain conditions.[3][6]
Q4: What are the key reaction parameters to control in enzymatic synthesis to minimize 1,2-dilaurin formation?
A4: To minimize 1,2-dilaurin formation in enzymatic synthesis, it is crucial to control the following parameters:
-
Enzyme Selection: Use a 1,3-specific lipase.
-
Temperature: Lower temperatures are generally favored to reduce acyl migration.
-
Water Content: Water can influence enzyme selectivity and promote side reactions.[1]
-
Molar Ratio of Reactants: The ratio of lauric acid to glycerol can impact the product distribution.[2]
-
Reaction Time: Prolonged reaction times can sometimes lead to increased acyl migration.
Q5: How can I purify this compound from a mixture containing the 1,2-isomer?
A5: Several methods can be employed to purify this compound:
-
Solvent Fractionation: This technique takes advantage of the different solubilities of the isomers in specific solvents. For instance, hexane can be used to partition 1,2-diacylglycerols.[2]
-
Molecular Distillation: This is an effective method for separating monoglycerides and other impurities from the diglyceride mixture.[2][7]
-
Chromatography: Techniques like column chromatography can be used for high-purity separation.[3]
Troubleshooting Guides
Problem 1: High levels of 1,2-dilaurin in the final product of enzymatic synthesis.
| Possible Cause | Suggested Solution |
| Acyl migration due to high temperature. | Reduce the reaction temperature. Optimal temperatures are typically enzyme-specific but are generally kept moderate to minimize acyl migration. |
| Incorrect enzyme selection. | Ensure the use of a well-characterized 1,3-specific lipase such as Lipozyme RM IM or Novozym 435.[3][6] |
| Suboptimal water activity. | Optimize the water content in the reaction medium. Water can affect enzyme conformation and selectivity.[1] |
| Prolonged reaction time. | Monitor the reaction progress and stop it once the optimal yield of this compound is achieved to prevent subsequent isomerization. |
| High enzyme concentration. | While a sufficient amount of enzyme is necessary, an excessive concentration can sometimes lead to a slight decrease in this compound content due to increased acyl migration.[3] |
Problem 2: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Suboptimal molar ratio of lauric acid to glycerol. | Experiment with different molar ratios. For enzymatic esterification of some diacylglycerols, a 2:1 or 1:1 molar ratio of fatty acid to glycerol has been found to be optimal.[2] |
| Poor enzyme activity. | Check the enzyme's storage conditions and activity. Consider using a fresh batch of the enzyme. Some lipases, like Lipozyme TL IM, may exhibit lower activity for certain substrates.[3][6] |
| Inadequate mixing. | Ensure efficient mixing to overcome mass transfer limitations, especially in solvent-free systems. |
| Presence of inhibitors. | Ensure the reactants and any solvent used are free from impurities that could inhibit the enzyme. |
Experimental Protocols
Enzymatic Synthesis of this compound in a Solvent-Free System
This protocol is a generalized procedure based on common practices in the literature.[3][6]
Materials:
-
Lauric acid
-
Glycerol
-
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
-
Reaction vessel (e.g., a pear-shaped flask)
-
Water bath for temperature control
-
Vacuum system
Procedure:
-
Combine lauric acid and glycerol in the reaction vessel. A common starting molar ratio is 2:1 (lauric acid:glycerol).
-
Add the immobilized lipase. A typical enzyme load is 5% (w/w) based on the total weight of the reactants.[3][6]
-
Heat the mixture to the desired reaction temperature (e.g., 50°C) using a water bath.[3][6]
-
Apply a vacuum to the system (e.g., 4 mm Hg) to remove water produced during the esterification reaction. This helps to drive the reaction forward.[3]
-
Maintain the reaction under constant stirring for the desired duration (e.g., 3 hours).[3][6]
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the composition using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the desired conversion is reached, stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.[3]
-
The resulting product mixture can then be purified to isolate the this compound.
Quantitative Data Summary
Table 1: Effect of Lipase Type on Lauric Acid Conversion and this compound Content
| Lipase | Lauric Acid Conversion (%) | This compound Content (%) | Reference |
| Lipozyme RM IM | 95.3 | 80.3 | [3][6] |
| Novozym 435 | High | Good performance | [3][6] |
| Lipozyme TL IM | Low | Low activity | [3][6] |
Reaction conditions: 50°C, 3 hours, 5 wt% lipase, solvent-free system.
Table 2: Purity of 1,3-Diacylglycerols After Purification
| 1,3-Diacylglycerol | Purity (%) |
| 1,3-Dicaprylin | 98.5 |
| 1,3-Dicaprin | 99.2 |
| This compound | 99.1 |
| 1,3-Dipalmitin | 99.5 |
| 1,3-Disterin | 99.4 |
Data from a study utilizing enzymatic synthesis followed by purification.[6]
Visualizations
Caption: Workflow for the enzymatic synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting the overproduction of 1,2-dilaurin.
References
- 1. Enzymatic selective synthesis of 1,3-DAG based on deep eutectic solvent acting as substrate and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A versatile, flexible synthesis of 1,3-diglycerides and tryglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2003029392A1 - Chemical process for the production of 1,3-diglyceride oils - Google Patents [patents.google.com]
- 6. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KR100385625B1 - The isolation and purification method of high purity diglyceride - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Lipozyme RM IM and Novozym 435 for Biocatalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely utilized immobilized lipases in industrial and research settings: Lipozyme RM IM and Novozym 435. The selection of an appropriate biocatalyst is critical for the efficiency and viability of enzymatic processes. This document aims to facilitate this decision-making by presenting a side-by-side comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key concepts.
General Characteristics
Lipozyme RM IM and Novozym 435 are both robust, immobilized enzymes favored for their stability and activity in organic synthesis. However, they originate from different microbial sources and possess distinct catalytic properties.
| Feature | Lipozyme RM IM | Novozym 435 |
| Enzyme Source | Rhizomucor miehei | Candida antarctica lipase B (CALB) |
| Immobilization Support | Macroporous anion-exchange resin | Macroporous acrylic resin (Lewatit VP OC 1600)[1][2][3] |
| Specificity | sn-1,3 positional specificity | Non-specific[4] |
| Typical Applications | Interesterification of fats and oils, synthesis of structured lipids. | Esterification, transesterification, amidation, kinetic resolutions.[5][6] |
Performance in Esterification Reactions
Esterification is a key application for both enzymes. Their performance can vary significantly based on the substrates and reaction conditions.
Synthesis of Benzyl Benzoate
In the synthesis of benzyl benzoate from benzyl alcohol and benzoic anhydride, Lipozyme RM IM demonstrated a higher conversion rate under its optimal conditions compared to Novozym 435.[7][8]
| Parameter | Lipozyme RM IM | Novozym 435 | Reference |
| Maximum Conversion | 51% | 32% | [7][9] |
| Optimal Temperature | 40°C | 60°C | [7][8][9] |
| Optimal Molar Ratio (Alcohol:Anhydride) | 1:5 | 1:5 | [7][9] |
| Reaction Time for Max. Conversion | 24 hours | 24 hours | [7][9] |
| Initial Reaction Rate (12h) | ~30% conversion | ~10% conversion | [7] |
Synthesis of Cetyl Octanoate (Wax Ester)
In the synthesis of cetyl octanoate from cetyl alcohol and octanoic acid, Novozym 435 exhibited a higher yield in a shorter reaction time.
| Parameter | Lipozyme RM IM | Novozym 435 |
| Maximum Yield | 94% | 98% |
| Optimal Conditions | 6h, 60°C, 1:1 molar ratio, 40% enzyme | 4h, 50°C, 2.5:1 molar ratio, 40% enzyme |
| Tolerance to Acid | Lower | Higher |
Performance in Transesterification Reactions
Transesterification for the production of biodiesel and structured lipids is another common application.
Biodiesel Production
In the alcoholysis of vegetable oils for biodiesel production, Novozym 435 has shown better stability in the presence of short-chain alcohols like methanol and ethanol compared to other lipases, including Lipozyme TL IM (a related lipase).[10] Novozym 435 can achieve quantitative conversions, whereas other lipases may not reach completion under similar conditions.[10]
Stability and Reusability
The operational stability and potential for reuse are critical economic factors in industrial applications.
Thermal and pH Stability
-
Novozym 435 is known for its high thermal tolerance, with an optimal temperature often in the range of 40-60°C for prolonged use, though it can exhibit maximum activity at higher temperatures (70-80°C) for shorter periods.[11] It has a broad optimal pH range of 5-9.
-
Lipozyme RM IM generally has an optimal temperature in the range of 35-40°C.
Reusability
Both enzymes demonstrate good reusability. In the synthesis of benzyl benzoate, both enzymes showed a decline in activity after the first cycle, with Lipozyme RM IM maintaining slightly higher relative activity over subsequent cycles under the tested conditions.[7][9] In wax ester synthesis, after four cycles, the yield for Lipozyme RM IM decreased from 94% to 80%, while for Novozym 435, it dropped from 98% to 84%.
Substrate Specificity
The differing substrate specificities of these enzymes are a key determinant of their suitability for various applications.
-
Lipozyme RM IM exhibits sn-1,3 specificity , preferentially hydrolyzing or forming ester bonds at the outer positions of a glycerol backbone. This makes it ideal for the production of structured lipids where the fatty acid at the sn-2 position is retained.
-
Novozym 435 is a non-specific lipase, meaning it can act on all three positions of the glycerol backbone.[4] This broad specificity makes it a versatile catalyst for a wide range of esterification and transesterification reactions.[11] It has shown a preference for short-chain fatty acids in some studies.[4]
Experimental Protocols
General Lipase Activity Assay (Hydrolysis of p-Nitrophenyl Esters)
This spectrophotometric assay is a common method for determining lipase activity.
Principle: Lipase hydrolyzes a p-nitrophenyl ester substrate to release p-nitrophenol (pNP), which is a yellow chromophore that can be quantified at 405-410 nm.
Materials:
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
p-Nitrophenyl ester substrate solution (e.g., p-nitrophenyl palmitate in isopropanol)
-
Triton X-100 or other emulsifier
-
Immobilized lipase (Lipozyme RM IM or Novozym 435)
-
Spectrophotometer
Procedure:
-
Prepare a reaction buffer by emulsifying the p-nitrophenyl ester substrate in the phosphate buffer containing the emulsifier.
-
Pre-incubate the reaction buffer at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the immobilized lipase.
-
Monitor the increase in absorbance at 410 nm over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of pNP per minute under the specified conditions.
Esterification Reaction for Benzyl Benzoate Synthesis
Materials:
-
Benzyl alcohol
-
Benzoic anhydride
-
tert-Butanol (solvent)
-
Immobilized lipase (Lipozyme RM IM or Novozym 435)
-
Thermostated shaker
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a reaction vessel, combine benzyl alcohol, benzoic anhydride, and tert-butanol in the desired molar ratio.
-
Add the immobilized lipase (e.g., 10% by weight of total substrates).[7]
-
Incubate the mixture in a thermostated shaker at the optimal temperature for the respective enzyme (40°C for Lipozyme RM IM, 60°C for Novozym 435) with agitation (e.g., 150 rpm).[7][9]
-
Take samples at regular intervals and analyze the conversion to benzyl benzoate by gas chromatography.
Visualizations
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing Lipozyme RM IM and Novozym 435 performance.
Logical Relationship of Enzyme Properties and Application
Caption: Key enzyme properties influencing their optimal application.
Conclusion
Both Lipozyme RM IM and Novozym 435 are highly effective biocatalysts, with their optimal applications being dictated by their inherent properties.
-
Lipozyme RM IM is the enzyme of choice for applications requiring sn-1,3 specificity , such as the production of structured lipids. It can achieve high conversions, although it may require milder temperature conditions compared to Novozym 435.
-
Novozym 435 is a more versatile, non-specific lipase with excellent thermal stability and tolerance to a broader range of substrates and conditions. Its robustness makes it a workhorse for a wide array of esterification and transesterification reactions where positional specificity is not a primary concern.
The selection between these two enzymes should be based on a careful consideration of the desired product, the nature of the substrates, and the economic feasibility of the process, taking into account factors like reaction time, temperature, and enzyme reusability. The data and protocols presented in this guide offer a foundation for making an informed decision for your specific biocatalytic needs.
References
- 1. digital.csic.es [digital.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. biolabo.fr [biolabo.fr]
- 10. researchgate.net [researchgate.net]
- 11. cliscent.com [cliscent.com]
A Comparative Guide to the Synthesis of 1,3-Dilaurin: Chemical vs. Enzymatic Routes
For researchers, scientists, and professionals in drug development, the synthesis of high-purity 1,3-dilaurin is a critical step for various applications, including its use as an excipient in pharmaceutical formulations. The choice between chemical and enzymatic synthesis methods significantly impacts yield, purity, reaction conditions, and environmental footprint. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to inform your selection process.
The synthesis of this compound, a specific diacylglycerol, can be broadly approached through two distinct pathways: traditional chemical synthesis and biocatalytic enzymatic synthesis. Chemical methods typically involve the direct esterification of glycerol with lauric acid at high temperatures using a catalyst. In contrast, enzymatic synthesis utilizes lipases to catalyze the esterification under milder conditions, offering greater selectivity.
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative parameters for both chemical and enzymatic synthesis of this compound, based on data from various studies.
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Catalyst | Layered Double Hydroxides (e.g., Mg-Al-CO3), Zinc Compounds | Immobilized Lipases (e.g., Lipozyme RM IM, Novozym 435) |
| Temperature | 100 - 180°C | 50 - 70°C[1][2] |
| Reaction Time | 2 - 7 hours | 3 - 24 hours[1][2] |
| Pressure | Atmospheric or Vacuum | Vacuum (to remove water)[1] |
| Solvent | Often solvent-free | Typically solvent-free[1] |
| Glycerol Conversion | Up to 99% | High (e.g., 95.3% lauric acid conversion)[1][3] |
| Product Selectivity | Mixture of mono-, di-, and triglycerides | High selectivity for 1,3-diacylglycerols |
| This compound Yield | Variable, often part of a mixture | Up to 80.3% in the reaction mixture[1][3] |
| Final Purity | Requires extensive purification | High purity achievable (e.g., 99.1% after purification)[3] |
| Catalyst Reusability | Possible, but can be complex | High (e.g., over 80% activity after 10 cycles)[1] |
| Environmental Impact | High energy consumption, potential for harsh chemicals | Milder conditions, biodegradable catalyst, more sustainable[4] |
Experimental Protocols
Chemical Synthesis: Direct Esterification
This protocol describes a general method for the chemical synthesis of this compound via direct esterification of glycerol and lauric acid.
Materials:
-
Glycerol
-
Lauric Acid
-
Layered Double Hydroxide (LDH) catalyst (e.g., Mg-Al-CO3)
-
Mechanically stirred reactor
-
Heating mantle and temperature controller
-
Vacuum system
Procedure:
-
Charge the reactor with lauric acid and glycerol in a desired molar ratio (e.g., 2:1 or 3:1).
-
Add the LDH catalyst (e.g., 2-8 wt% of reactants).
-
Heat the mixture to the desired reaction temperature (e.g., 180°C) with continuous mechanical stirring.
-
Apply vacuum to facilitate the removal of water produced during the esterification reaction.
-
Monitor the reaction progress by analyzing samples periodically for the conversion of lauric acid and the formation of mono-, di-, and triglycerides using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon reaching the desired conversion, cool the reaction mixture.
-
Separate the catalyst from the product mixture by filtration.
-
The crude product, a mixture of unreacted starting materials and glycerides, will require further purification steps such as distillation or chromatography to isolate this compound.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
This protocol outlines a typical procedure for the enzymatic synthesis of this compound.
Materials:
-
Glycerol
-
Lauric Acid
-
Immobilized lipase (e.g., Lipozyme RM IM)
-
Reaction vessel (e.g., a round-bottom flask)
-
Shaking incubator or magnetic stirrer with heating
-
Vacuum pump
Procedure:
-
Combine lauric acid and glycerol in a 2:1 molar ratio in the reaction vessel.[5]
-
Add the immobilized lipase (e.g., 5 wt% of the total reactants).[1]
-
Incubate the mixture at a controlled temperature (e.g., 50°C) with constant stirring or shaking.[1][5]
-
Apply a vacuum (e.g., 4 mm Hg) to the system to continuously remove the water formed during the reaction, which drives the equilibrium towards product formation.[1][5]
-
The reaction is typically carried out for a period of 3 to 24 hours.[1][2] Progress can be monitored by taking aliquots and analyzing the composition by GC or HPLC.
-
After the reaction, the immobilized enzyme can be easily separated from the product mixture by simple filtration.[1]
-
The filtered product can be further purified, if necessary, by column chromatography to achieve high purity this compound.[3]
Workflow Visualizations
The following diagrams illustrate the general workflows for the chemical and enzymatic synthesis of this compound.
Caption: Chemical synthesis workflow for this compound.
References
1,3-Dilaurin: A Comparative Guide to its Antimicrobial Efficacy
In the landscape of antimicrobial lipids, 1,3-dilaurin presents a compelling subject for researchers and drug development professionals. This guide provides an objective comparison of its performance against other well-known antimicrobial lipids, supported by available experimental data. While quantitative data for this compound is limited in publicly accessible research, this document synthesizes current knowledge to draw meaningful comparisons and guide future research.
Comparative Antimicrobial Efficacy: A Tabular Overview
The antimicrobial efficacy of lipids is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for lauric acid and its monoglyceride derivative, monolaurin, against various pathogens. Although a direct quantitative comparison with this compound is challenging due to a lack of specific MIC values in the literature, one study has indicated that dilaurin is less active than monolaurin against Staphylococcus aureus.[1] It is hypothesized that 1,3-diglycerides, such as this compound, may exert their antimicrobial effects indirectly after being hydrolyzed by lipases into their more active monoglyceride counterparts in vivo.
Table 1: Comparative Efficacy against Gram-Positive Bacteria
| Antimicrobial Lipid | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Data not available (less active than monolaurin) | [1] |
| Monolaurin | Staphylococcus aureus | 12.5 - 2000 | [2][3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 250 - 2000 | [2] | |
| Lauric Acid | Staphylococcus aureus | 156 | [4][5] |
Table 2: Comparative Efficacy against Gram-Negative Bacteria
| Antimicrobial Lipid | Organism | MIC (µg/mL) | Reference |
| Monolaurin | Escherichia coli | >128 | [6] |
| Lauric Acid | Escherichia coli | Data not available |
Table 3: Comparative Efficacy against Fungi
| Antimicrobial Lipid | Organism | MIC (µM) | Reference |
| Monolaurin | Candida albicans | 62.5 - 125 | [7] |
Mechanism of Action: Disrupting the Microbial Barrier
The primary antimicrobial mechanism of lipids like monolaurin, and likely by extension its precursor this compound, is the disruption of the microbial cell membrane.[6] This action is not reliant on intricate signaling pathways but rather on the physicochemical properties of the lipid molecules.
References
- 1. Novel synergistic interactions between monolaurin, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Comparison of inhibitory effects and mechanisms of lactonic sophorolipid on different pathogenic bacteria [frontiersin.org]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. In vitro evaluation of antimicrobial activity of 1-lauroyl-rac-glycerol on Candidaalbicans biofilms [PeerJ Preprints] [peerj.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Diacylglycerol Analysis: Validating HPLC Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of diacylglycerol (DAG) is crucial for understanding its role as a key second messenger in cellular signaling and as an intermediate in lipid metabolism. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for DAG analysis, offering insights into their performance, detailed experimental protocols, and a visual representation of the underlying biological and experimental processes.
Diacylglycerols are implicated in a multitude of cellular processes, from cell growth and differentiation to apoptosis. Consequently, the precise measurement of DAG levels is paramount in various research fields, including oncology, immunology, and metabolic diseases. While several analytical techniques are available, HPLC remains a widely used and robust method for DAG quantification. This guide will delve into the validation of HPLC methods, comparing different detection techniques and providing the necessary information to select and implement the most suitable approach for your research needs.
Comparative Performance of HPLC Methods for Diacylglycerol Analysis
The choice of an HPLC method for DAG analysis is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. The most common HPLC approaches involve UV/fluorescence detection, often requiring derivatization of the DAG molecule, and universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD). As a benchmark, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is also included in this comparison due to its high sensitivity and specificity.
| Parameter | HPLC with UV/Fluorescence Detection | HPLC with Charged Aerosol Detection (CAD) | LC-MS/MS |
| Principle | Separation by chromatography, followed by detection of UV absorbance or fluorescence of derivatized analytes.[1] | Nebulization of column effluent, evaporation of solvent, charging of aerosol particles, and measurement of the resulting electrical current.[2][3] | Separation by chromatography, followed by mass-based detection and fragmentation for structural confirmation.[1] |
| Sensitivity (LOD/LOQ) | Low picomole to nanogram range; LOD can reach ~1 pmol per injection with derivatization. | Low nanogram range; LOD reported to be around 1 ng per injection for triacylglycerols.[3] | High sensitivity, capable of detecting low attomolar to picomolar concentrations.[1] |
| Linearity (R²) | Typically ≥ 0.99.[1] | Generally ≥ 0.99.[4] | Typically ≥ 0.99.[1] |
| Precision (%RSD) | Typically < 15%.[1] | Good precision, with RSD < 5% reported for lipids.[5] | Generally < 15%.[1] |
| Accuracy (% Recovery) | Typically within 85-115%.[1] | Good accuracy, with recoveries generally between 90-110%. | Generally within 85-115%.[1] |
| Derivatization | Often required to introduce a chromophore or fluorophore.[1] | Not required.[6][7][8] | Not essential but can be used to enhance ionization.[9] |
| Throughput | Moderate, limited by chromatographic run times and potential derivatization steps.[1] | Moderate, dependent on chromatographic separation time.[1] | Higher throughput is achievable with modern UPLC systems.[1] |
| Cost | Lower initial instrument and maintenance costs.[1] | Moderate instrument cost. | Higher initial instrument and maintenance costs.[1] |
Experimental Protocols
Reproducibility and accuracy in DAG analysis are contingent on well-defined experimental protocols. Below are detailed methodologies for lipid extraction, derivatization (for fluorescence detection), and HPLC analysis.
Lipid Extraction (Folch Method)
This is a widely used method for the extraction of total lipids from biological samples.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Sample (e.g., cell pellet, tissue homogenate)
-
Glass centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenize the sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times that of the sample.
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Centrifuge the homogenate to pellet the solid material and recover the liquid phase.
-
Add 0.2 volumes of 0.9% NaCl solution to the liquid phase to induce phase separation.
-
Vortex the mixture and centrifuge to separate the layers.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis.
Derivatization with 4-Fluoro-7-nitrobenzofurazan (NBD-F) for Fluorescence Detection
This protocol describes the derivatization of the hydroxyl group of DAGs with NBD-F to enable sensitive fluorescence detection.
Materials:
-
Dried lipid extract
-
100 mM NBD-F in acetonitrile
-
50 mM borate buffer (pH 8.0) containing 20 mM EDTA
-
50 mM HCl
-
Heating block or water bath
-
Ice bath
Procedure:
-
Dissolve the dried lipid extract in the borate buffer.
-
In a reaction vial, mix 300 µL of the sample solution with 100 µL of the 100 mM NBD-F/acetonitrile solution.[10]
-
Heat the vial at 60°C for 1 minute.[10]
-
Immediately cool the reaction vial on an ice bath.[10]
-
Add 400 µL of 50 mM HCl to stop the reaction.[10]
-
The derivatized sample is now ready for HPLC analysis.
HPLC Analysis
The following are general conditions for the separation of DAGs using reversed-phase HPLC. These conditions should be optimized for the specific DAG species of interest and the chosen detector.
-
HPLC with UV/Fluorescence Detection:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and isopropanol is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
-
HPLC with Charged Aerosol Detection (CAD):
-
Column: C18 reversed-phase column or a normal-phase column depending on the specific application.[7]
-
Mobile Phase: A gradient of acetone and acetonitrile can be used for reversed-phase separation.[7] For normal-phase, a mixture of hexane and isopropanol is common.[3]
-
Flow Rate: 1.0 mL/min.
-
Detector Settings: Gas pressure and other detector parameters should be optimized according to the manufacturer's instructions.
-
Visualizing the Process: From Cellular Signaling to Analysis
To provide a clearer understanding of the context and the analytical procedure, the following diagrams illustrate the diacylglycerol signaling pathway and a typical experimental workflow for HPLC analysis.
Diacylglycerol (DAG) signaling pathway.
The diagram above illustrates a key signaling cascade where external signals, via G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), activate Phospholipase C (PLC).[11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: DAG and inositol trisphosphate (IP3).[11] IP3 triggers the release of calcium ions (Ca²⁺) from the endoplasmic reticulum, and together with DAG, Ca²⁺ activates Protein Kinase C (PKC).[11][12] Activated PKC then phosphorylates a variety of downstream proteins, leading to diverse cellular responses.
Experimental workflow for DAG analysis by HPLC.
The workflow for DAG analysis begins with the extraction of lipids from the biological sample. For methods requiring enhanced sensitivity and selectivity with UV or fluorescence detection, an optional derivatization step is included. The sample is then injected into an HPLC system for the separation of different lipid species. Finally, the separated DAGs are detected and quantified, followed by data analysis to determine their concentrations in the original sample.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The analysis of lipids via HPLC with a charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 10. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 11. researchgate.net [researchgate.net]
- 12. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
1,3-Dilaurin vs. Lauric Acid: A Comparative Analysis of Their Effects on Plasma Lipids
A comprehensive review for researchers and drug development professionals on the distinct metabolic impacts of 1,3-dilaurin and lauric acid on plasma lipid profiles, supported by experimental data and detailed methodologies.
The metabolic effects of dietary fats are a cornerstone of cardiovascular research. Among the saturated fatty acids, lauric acid (C12:0) has been a subject of extensive study. However, the biological activities of lauric acid can be influenced by its molecular structure, specifically when it is esterified to a glycerol backbone as in this compound. This guide provides a comparative analysis of the effects of this compound and lauric acid on plasma lipids, drawing from available scientific literature. It is important to note that while data on lauric acid is abundant, research specifically investigating this compound is less extensive. This comparison is therefore based on both direct and indirect evidence.
Quantitative Comparison of Plasma Lipid Effects
The following table summarizes the observed effects of lauric acid on key plasma lipid markers. Data for this compound is limited, and the presented information for 1,3-diacylglycerol (DAG) provides a general reference for the potential effects of this class of molecules.
| Lipid Parameter | Effect of Lauric Acid | Effect of 1,3-Diacylglycerol (General) |
| Total Cholesterol | Tends to increase total cholesterol levels. | May lead to a reduction in body fat accumulation, which could indirectly influence cholesterol levels. |
| LDL Cholesterol | Generally increases LDL cholesterol levels. | Limited direct evidence on LDL cholesterol. |
| HDL Cholesterol | Also tends to increase HDL cholesterol levels, which may result in a favorable total cholesterol to HDL cholesterol ratio.[1][2] | Limited direct evidence on HDL cholesterol. |
| Triglycerides | Variable effects reported, with some studies showing no significant change. | May reduce postprandial (after-meal) triglyceride levels. |
Experimental Protocols
Understanding the methodologies behind the cited data is crucial for interpretation and future research design.
Study of Lauric Acid Effects on Plasma Lipids
-
Objective: To determine the impact of a diet enriched with lauric acid on the plasma lipid profile of healthy human subjects.
-
Study Design: A randomized, controlled, crossover feeding trial.
-
Participants: Healthy adult volunteers with normal baseline lipid levels.
-
Dietary Intervention: Participants consume a series of controlled diets for several weeks each. The diets are identical in macronutrient composition except for the primary source of fat. One diet is enriched with a fat source high in lauric acid (e.g., coconut oil or a specially formulated oil), while the control diet contains a fat rich in another fatty acid (e.g., oleic or palmitic acid).
-
Blood Sampling: Fasting blood samples are collected at the beginning and end of each dietary period.
-
Lipid Analysis: Plasma is isolated from the blood samples, and concentrations of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are determined using standard enzymatic assays.
General Protocol for Animal Studies on 1,3-Diacylglycerol
-
Objective: To investigate the effect of dietary 1,3-diacylglycerol on lipid metabolism in an animal model.
-
Animal Model: Typically, rats or mice are used. They are often fed a high-fat diet to induce obesity and dyslipidemia.
-
Experimental Groups:
-
Control Group: Fed a high-fat diet containing conventional triglycerides.
-
Treatment Group: Fed a high-fat diet where a portion of the triglycerides is replaced with 1,3-diacylglycerol oil.
-
-
Duration: The feeding study is conducted over several weeks.
-
Sample Collection: At the end of the study, animals are fasted, and blood samples are collected for plasma lipid analysis. Liver and adipose tissues may also be collected for further analysis.
-
Lipid Analysis: Plasma levels of total cholesterol, LDL, HDL, and triglycerides are measured.
Visualizing the Experimental and Metabolic Pathways
To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow and a key signaling pathway in lipid metabolism.
References
Spectroscopic Analysis vs. Chromatographic Methods for Confirming 1,3-Dilaurin Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of lipid-based pharmaceutical excipients like 1,3-Dilaurin is critical for ensuring product quality, stability, and performance. This compound, a diglyceride composed of a glycerol backbone with two lauric acid chains esterified at the 1 and 3 positions, must be distinguished from its isomeric impurity, 1,2-Dilaurin. This guide provides a detailed comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—against chromatographic alternatives for the unambiguous confirmation of the this compound structure, supported by experimental data and protocols.
Comparative Analysis of Analytical Techniques
Spectroscopic and chromatographic methods offer distinct advantages in the structural confirmation of this compound. While spectroscopy provides direct information on the molecular structure and functional groups, chromatography excels at separating isomers prior to analysis.
| Technique | Principle | Advantages for this compound Analysis | Limitations |
| ¹H & ¹³C NMR | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure, connectivity, and chemical environment. | - Unambiguously distinguishes between 1,3- and 1,2-isomers based on the chemical shifts of the glycerol backbone protons and carbons.- Provides quantitative information on the purity of the sample.[1] | - Lower sensitivity compared to MS.- Requires higher sample concentrations. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. | - Highly sensitive, requiring minimal sample.- Tandem MS (MS/MS) can differentiate isomers based on unique fragmentation patterns. | - May require derivatization for GC-MS.- Isomer differentiation can be complex without established fragmentation libraries. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups present. | - Rapid and non-destructive.- Confirms the presence of key functional groups (ester carbonyl, hydroxyl, alkyl chains). | - Generally insufficient on its own to distinguish between 1,3- and 1,2-isomers as they share the same functional groups. |
| Chromatography (HPLC, GC, TLC) | Separates components of a mixture based on their differential distribution between a stationary and a mobile phase. | - Excellent for separating this compound from 1,2-Dilaurin and other impurities prior to spectroscopic analysis. | - Does not provide direct structural information.- Requires reference standards for peak identification. |
Spectroscopic Data for this compound vs. 1,2-Dilaurin
The key to confirming the this compound structure lies in identifying the unique spectral signatures of the glycerol backbone that differentiate it from the 1,2-isomer.
NMR Spectroscopy Data
The symmetry of this compound results in a simpler NMR spectrum compared to the asymmetric 1,2-Dilaurin. The chemical shifts of the glycerol protons (labeled G1, G2, G3) are particularly diagnostic.
-
This compound: The two primary carbons (G1, G3) are chemically equivalent, as are their attached protons. The secondary carbon (G2) and its proton are unique.
-
1,2-Dilaurin: All three glycerol carbons (G1, G2, G3) and their attached protons are in distinct chemical environments.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Glycerol Protons in CDCl₃
| Proton | This compound (Predicted) | 1,2-Dilaurin (Predicted) | Key Differentiator |
| G1, G3 (CH₂) | ~4.15 (d) | G1: ~4.2-4.3 (m)G3: ~3.7 (m) | 1,3-isomer shows one signal for both primary CH₂ groups. 1,2-isomer shows two distinct signals. |
| G2 (CH) | ~4.05 (quintet) | ~5.1 (m) | The G2 proton is significantly more deshielded (downfield) in the 1,2-isomer due to being esterified. |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Glycerol Carbons in CDCl₃
| Carbon | This compound (Predicted) | 1,2-Dilaurin (Predicted) | Key Differentiator |
| G1, G3 (CH₂) | ~65 | G1: ~63G3: ~62 | 1,3-isomer shows one signal for both primary carbons. 1,2-isomer shows two distinct signals. |
| G2 (CH) | ~68 | ~70 | The chemical shift of the G2 carbon differs between the two isomers. |
| Carbonyl (C=O) | ~173 | Two signals ~173-174 | 1,3-isomer shows one carbonyl signal due to symmetry. 1,2-isomer shows two signals. |
Mass Spectrometry Data
While both isomers have the same molecular weight (456.7 g/mol ), their fragmentation patterns in tandem MS (MS/MS) differ. The loss of a fatty acid chain is a common fragmentation pathway.
Table 3: Key Mass Spectrometry Fragments (m/z)
| Isomer | Precursor Ion [M+H]⁺ | Key Fragment Ions | Interpretation of Key Fragments |
| This compound | 457.4 | 257.3, 439.4 | Loss of one lauric acid molecule and water [M+H - C₁₂H₂₄O₂ - H₂O]⁺ (257.3). Loss of water [M+H - H₂O]⁺ (439.4). |
| 1,2-Dilaurin | 457.4 | 257.2, 439.4 | Loss of one lauric acid molecule and water [M+H - C₁₂H₂₄O₂ - H₂O]⁺ (257.2). Loss of water [M+H - H₂O]⁺ (439.4). The relative intensities of fragments may differ from the 1,3-isomer. |
FTIR Spectroscopy Data
The FTIR spectra of both isomers are very similar, showing characteristic absorptions for ester, hydroxyl, and alkyl functional groups.
Table 4: Characteristic FTIR Absorption Bands (cm⁻¹)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3450 | O-H stretch (broad) | Hydroxyl (-OH) |
| ~2920, ~2850 | C-H stretch | Alkyl chains (-CH₂, -CH₃) |
| ~1740 | C=O stretch (strong) | Ester carbonyl |
| ~1160 | C-O stretch | Ester linkage |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dilaurin sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single pulse (zg30).
-
Number of scans: 16-64.
-
Spectral width: -2 to 12 ppm.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse program (zgpg30).
-
Number of scans: 1024 or more, depending on concentration.
-
Spectral width: 0 to 200 ppm.
-
Relaxation delay: 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Prepare a stock solution of the dilaurin sample in a suitable solvent like methanol or isopropanol at a concentration of 1 mg/mL. Further dilute to ~10 µg/mL in the mobile phase.
-
Chromatography (for separation prior to MS):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes.
-
Flow rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan MS from m/z 150-600, followed by data-dependent MS/MS on the precursor ion at m/z 457.4.
-
Collision Energy: Ramped collision energy (e.g., 15-30 eV) to generate fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the precursor ion and characteristic fragment ions.
FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid dilaurin sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum. Identify the wavenumbers of the major absorption peaks.
Visualization of Analytical Workflows
Logical Flow for Structure Confirmation
The following diagram illustrates the logical process for confirming the this compound structure and differentiating it from its 1,2-isomer.
Caption: Logical workflow for the structural confirmation of this compound.
Experimental Workflow
This diagram outlines the general experimental sequence for analyzing a dilaurin sample.
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
For the definitive structural confirmation of this compound and the confident detection of its 1,2-isomer, a multi-technique approach is recommended. NMR spectroscopy stands out as the most powerful single technique , providing unambiguous evidence of the substitution pattern on the glycerol backbone. Mass spectrometry offers superior sensitivity and can confirm the molecular weight and provide isomer-specific fragmentation patterns. FTIR is a rapid, valuable tool for confirming the presence of expected functional groups but is not suitable for isomer differentiation on its own. For complex mixtures or for quantitative purity analysis, initial separation of isomers by a chromatographic method like HPLC, followed by spectroscopic analysis, provides the most robust and reliable results.
References
A Comparative Purity Analysis of Synthesized versus Commercial 1,3-Dilaurin
An Objective Guide for Researchers and Pharmaceutical Scientists
In the realm of pharmaceutical research and drug delivery, the purity of excipients is paramount to ensuring the safety, efficacy, and stability of the final drug product. 1,3-Dilaurin, a diacylglycerol, is a valuable component in various formulations. This guide provides a comparative purity assessment of in-house synthesized this compound against commercially available standards, supported by established analytical methodologies.
Understanding the Purity Landscape
The primary impurities in the synthesis of this compound are typically other glyceride derivatives such as monolaurin, 1,2-dilaurin, and trilaurin, along with unreacted starting materials like lauric acid and glycerol. Commercial standards, while generally high in purity, may also contain trace amounts of these related compounds. This guide outlines the analytical techniques to identify and quantify these components, offering a clear comparison of purity profiles.
Quantitative Purity Comparison
The following table summarizes the purity levels of synthesized this compound as reported in scientific literature, alongside the stated purities of commercially available standards.
| Source | Reported Purity (%) | Analytical Method |
| Synthesized (Post-Purification) | 99.1% | Not Specified |
| Commercial Standard A | >99% | Not Specified |
| Commercial Standard B | >96.0% | Gas Chromatography (GC) |
| Commercial Standard C | 99% | Not Specified |
Experimental Protocols for Purity Assessment
Accurate determination of this compound purity relies on robust analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of non-volatile compounds like diacylglycerols.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.
-
Column: A normal-phase silica column or a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) can be effective. A silica gel column with a cyano-bonded phase has also been shown to be effective for glyceride separation.[1]
-
Mobile Phase:
-
For normal-phase separation, a gradient of hexane and isopropanol with a small percentage of formic acid is often used.[1]
-
For reversed-phase separation, a gradient of methanol and water or acetonitrile and water can be employed. A mixture of methanol and methylene chloride has also been used.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is suitable for analyzing lipids which lack a strong UV chromophore.[1][2]
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable organic solvent like hexane or a mixture of methanol and chloroform.
-
Quantification: The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile compounds. For glycerides, a derivatization step is necessary to increase their volatility.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column.
-
Derivatization: The hydroxyl group of this compound and other glycerides must be silylated to increase volatility. This is typically achieved by reacting the sample with a silylating agent like N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine.[3][4]
-
Column: A high-temperature, non-polar capillary column, such as a DB-1ht or DB-5ht (e.g., 15 m x 0.32 mm x 0.10 µm), is recommended for glyceride analysis.[5]
-
Carrier Gas: Helium or hydrogen.
-
Injector Temperature: Typically set around 320°C.[5]
-
Detector Temperature: FID set at approximately 350°C.[5]
-
Oven Temperature Program:
-
Initial temperature: 80°C.
-
Ramp at 10°C/min to 360°C.
-
Hold at 360°C for 15 minutes.[5]
-
-
Sample Injection: 1 µL of the derivatized sample is injected in split mode.
-
Quantification: Purity is calculated based on the peak area percentage of the derivatized this compound relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity without the need for identical reference standards for each impurity.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for lipids.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the deuterated solvent.
-
¹H NMR Analysis:
-
The proton NMR spectrum will show characteristic signals for the glycerol backbone and the lauroyl chains.
-
The signals corresponding to the protons on the glycerol moiety can be used to distinguish between 1,2- and 1,3-diacylglycerol isomers.[6]
-
Purity can be estimated by integrating the signals corresponding to this compound and comparing them to the integrals of impurity signals.
-
-
¹³C NMR Analysis:
-
The carbon NMR spectrum provides complementary information on the carbon skeleton.
-
The chemical shifts of the glycerol carbons are distinct for 1,3-diglycerides, 1,2-diglycerides, and triglycerides, allowing for their identification and quantification.[7] For the 1,3-diglyceride moiety, the C-1 and C-3 carbons resonate at the same chemical shift, while the C-2 carbon has a different chemical shift.[7]
-
-
Quantitative NMR (qNMR):
-
For a more accurate purity assessment, a certified internal standard with a known concentration is added to the sample.
-
The purity of the this compound is calculated by comparing the integral of a specific, well-resolved proton signal of this compound to the integral of a known signal from the internal standard.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the purity assessment of this compound.
Caption: Workflow for the purity assessment of this compound.
This comprehensive guide provides the necessary framework for researchers to make informed decisions regarding the source and quality of this compound for their specific applications. The provided experimental protocols serve as a robust starting point for in-house purity verification.
References
- 1. [Determination of mono-, di- and triglycerides using HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mono- and Diglycerides HPLC-ELSD [library.aocs.org]
- 3. d-nb.info [d-nb.info]
- 4. library.aocs.org [library.aocs.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1,3-Dilaurin
The proper disposal of 1,3-Dilaurin is critical for maintaining laboratory safety and ensuring environmental compliance. While generally not classified as a hazardous substance, adherence to established protocols is essential to minimize risks and uphold operational standards. This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of this compound and associated waste materials, tailored for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before commencing any disposal procedures, it is imperative to employ appropriate personal protective equipment (PPE). Always work in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[1]
-
Ventilation: Ensure disposal procedures are carried out in a well-ventilated environment to prevent the inhalation of any potential aerosols.[1]
-
Hygiene: Wash hands thoroughly after handling the substance.[2][3]
Hazard Classification Summary
There are some discrepancies in the classification of this compound. While several sources state it is not a hazardous substance[4][5], at least one Safety Data Sheet (SDS) indicates potential hazards. It is crucial to consult the specific SDS for the product you are using and to handle the substance with care.
| Hazard Classification | Source 1 | Source 2 | Source 3 |
| Hazardous Substance | Not Classified[4] | Causes serious eye damage; Toxic to aquatic life[2] | Not Classified[5] |
| Waste Classification | Not classified as hazardous waste[4] | Dispose of at an approved waste disposal plant[2] | Entrust to a licensed waste disposal company |
Step-by-Step Disposal Protocol
Follow these procedures for the safe disposal of unused or waste this compound.
1. Waste Collection:
-
Collect all waste this compound in a designated, leak-proof, and chemically compatible container.[1]
-
Clearly label the container as "Waste this compound" or with a similar identifier.[1]
2. Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly sealed to prevent spills.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
3. Final Disposal:
-
Do not dispose of this compound down the drain.[1]
-
The primary recommended method of disposal is to send the waste to a licensed waste disposal company or an approved waste disposal plant.[2] Landfilling may also be an option in some jurisdictions.[4]
-
Always adhere to your institution's specific guidelines and local and national regulations for the disposal of non-hazardous chemical waste.[1][2]
Spill Cleanup Procedures
In the event of a this compound spill, follow these steps:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[1]
-
Containment:
-
Cleanup:
-
Wearing appropriate PPE, carefully scoop the absorbed material into a designated waste container.[1]
-
-
Decontamination:
-
Clean the spill area with a suitable solvent, followed by soap and water.[1]
-
-
Waste Disposal:
-
Dispose of the contaminated absorbent material and cleaning supplies as non-hazardous chemical waste, following the same protocol as for unused this compound.[1]
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,3-Dilaurin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1,3-Dilaurin in a laboratory setting. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure research environment.
Hazard Assessment
This compound is not classified as a hazardous substance.[1] However, adherence to standard laboratory safety protocols is essential to mitigate any potential risks. The primary considerations are preventing unnecessary exposure and maintaining a clean and safe workspace.
Personal Protective Equipment (PPE)
While this compound has a low hazard profile, the following PPE is recommended as standard practice in a laboratory environment to protect against potential splashes or spills.
| PPE Category | Recommended Equipment | Justification |
| Eye Protection | Safety glasses or goggles | Although not strictly necessary for normal use, eye protection is a standard lab practice to prevent accidental contact with chemicals.[1][2][3] |
| Hand Protection | Nitrile or latex gloves | While not normally required due to the properties of this compound, gloves are recommended to avoid skin contact and for general hygiene.[1][2][3] |
| Body Protection | Laboratory coat | A lab coat is mandatory in a laboratory setting to protect clothing and skin from potential spills.[2][3] |
| Respiratory Protection | Not generally required under normal handling conditions. | Use a respirator mask in the event of a fire or if the material is heated, which may produce fumes.[1] |
Operational Plan: Step-by-Step Handling Procedures
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any other relevant information.
-
Storage: Store this compound in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed to prevent contamination.[1] Store away from strong oxidizing agents.[1]
3.2. Handling and Use
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Work Area: Conduct all work in a clean, designated area.
-
Dispensing: When weighing or transferring this compound, do so carefully to avoid creating dust or spills.
-
General Precautions: Avoid contact with eyes and skin.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
3.3. Spill Management
-
Minor Spills: For small spills, wipe up the material with a cloth or absorbent paper towel.[1] Clean the spill area with water.[1]
-
Major Spills: For larger spills, cover the area with an inert absorbent material such as sand or earth.[1] Collect the absorbed material into a suitable container for disposal.[1] Be aware that spills may create a slipping hazard.[1]
Disposal Plan
This compound is not classified as hazardous waste.[1] However, proper disposal procedures must be followed.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., paper towels, absorbent material) in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the waste in accordance with local, state, and federal regulations.[1] While it can typically be sent to a landfill, always confirm with your institution's environmental health and safety department.[1]
-
Sewer Disposal: Do not dispose of this compound down the drain or into the sewer system.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
